Leeaoside
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H40O11 |
|---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
(4R)-4-[(3S)-3-[(2R,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxybutyl]-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C24H40O11/c1-11-7-13(26)8-24(3,4)14(11)6-5-12(2)33-23-21(31)19(29)18(28)16(35-23)10-32-22-20(30)17(27)15(9-25)34-22/h7,12,14-23,25,27-31H,5-6,8-10H2,1-4H3/t12-,14-,15-,16+,17-,18+,19-,20+,21+,22+,23+/m0/s1 |
InChI Key |
WMOJOCZNFPTCBX-IGALCOENSA-N |
Isomeric SMILES |
CC1=CC(=O)CC([C@H]1CC[C@H](C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O)(C)C |
Canonical SMILES |
CC1=CC(=O)CC(C1CCC(C)OC2C(C(C(C(O2)COC3C(C(C(O3)CO)O)O)O)O)O)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Leeaoside?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Etoposide, a potent anti-cancer agent. It details the chemical structure, mechanism of action, and significant signaling pathways affected by this compound. This document also includes a compilation of quantitative data from various studies and detailed experimental protocols for key assays, intended to serve as a valuable resource for professionals in the fields of oncology, pharmacology, and drug development.
Chemical Structure and Properties
Etoposide is a semi-synthetic derivative of podophyllotoxin, a naturally occurring compound found in the American Mayapple plant (Podophyllum peltatum)[1][2]. It is a glycosidic derivative of podophyllotoxin, specifically a 4'-demethylepipodophyllotoxin 9-[4,6-O-(R)-ethylidene-β-D-glucopyranoside][3].
| Property | Value | Reference |
| IUPAC Name | (5R,5aR,8aR,9S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-9-(((2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methylhexahydropyrano[3,2-d][1][4]dioxin-6-yl)oxy)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1][4]dioxol-6(5aH)-one | [3] |
| CAS Number | 33419-42-0 | [3][5] |
| Molecular Formula | C₂₉H₃₂O₁₃ | [1][5] |
| Molecular Weight | 588.56 g/mol | [3] |
| Appearance | White to yellow-brown crystalline powder | [1] |
| Solubility | Soluble in organic solvents such as methanol and chloroform; sparingly soluble in water and ether. | [1][3] |
| SMILES | C[C@@H]1OC[C@@H]2--INVALID-LINK----INVALID-LINK--O[C@@H]3c4cc5c(cc4--INVALID-LINK--c7cc(c(c(c7)OC)O)OC)OCO5)O">C@@HO | [1] |
Mechanism of Action
Etoposide's primary mechanism of action is the inhibition of topoisomerase II, an essential enzyme involved in resolving topological problems in DNA during replication, transcription, and recombination[1][6][7].
Etoposide stabilizes a ternary complex between topoisomerase II and DNA, preventing the re-ligation of the double-strand breaks created by the enzyme[1][7]. This leads to the accumulation of persistent DNA double-strand breaks, which triggers a cascade of cellular events, including cell cycle arrest and apoptosis[1][4][7]. The cytotoxic effects of etoposide are most prominent in the late S and G2 phases of the cell cycle[7].
Signaling Pathways
The DNA damage induced by Etoposide activates several signaling pathways, primarily culminating in apoptosis.
References
- 1. Etoposide - Wikipedia [en.wikipedia.org]
- 2. Influence of Cell Cycle and Oncogene Activity upon Topoisomerase IIα Expression and Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 5. topogen.com [topogen.com]
- 6. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Leeaoside molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the current scientific understanding of Leeaoside, a natural product isolated from the plant Leea asiatica. While research into the broader chemical profile of Leea asiatica is ongoing, specific data on the biological activities and mechanisms of this compound remains limited in publicly available scientific literature.
Molecular Profile
The fundamental molecular characteristics of this compound have been determined and are summarized below.
| Property | Value | Citation |
| Molecular Formula | C₂₄H₄₀O₁₁ | |
| Molecular Weight | 504.6 g/mol |
Biological Context and Current Research Landscape
This compound is one of several compounds that have been isolated from Leea asiatica, a plant used in traditional medicine. Phytochemical analyses of Leea asiatica have identified a variety of constituents, including triterpenoids and flavonoids. Extracts from this plant have been reported to exhibit antioxidant and anthelmintic properties, which are generally attributed to the presence of these classes of compounds.
However, it is crucial to note that specific biological activities, including signaling pathways and mechanisms of action, have not been elucidated for this compound itself in the reviewed literature. The current body of research focuses on the analysis of the plant extract as a whole rather than the individual contributions of its constituent compounds.
Experimental Data and Protocols
Detailed experimental protocols for the isolation and characterization of compounds from Leea asiatica, including spectroscopic analyses like 1D- and 2D-NMR and ESI-Q-TOF-MS, are available in phytochemical studies. However, specific experimental protocols for biological assays focused on this compound are not described in the available literature. Consequently, quantitative data regarding the efficacy, potency, or other biological parameters of this compound are not currently available.
Signaling Pathways and Logical Relationships
The core requirement to provide diagrams of signaling pathways, experimental workflows, or logical relationships for this compound cannot be fulfilled at this time due to a lack of published research on its specific biological functions.
Future Directions
The isolation and characterization of this compound from Leea asiatica opens avenues for future research. Elucidating the specific biological activities of this compound, including its potential targets and mechanisms of action, will be a critical next step. Such studies would enable the scientific community to understand its potential therapeutic applications and would provide the necessary data to construct the detailed technical guide originally envisioned. Researchers are encouraged to investigate the bioactivity of this and other purified compounds from Leea asiatica to build upon the existing phytochemical knowledge.
The Natural Source and Origin of Leeaoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leeaoside, a megastigmane diglycoside, has been identified from the plant kingdom. This technical guide provides a comprehensive overview of its natural source, origin, and the methodologies relevant to its study. Due to the limited availability of specific experimental data for this compound, this document combines information from the primary literature with established protocols for the isolation and characterization of related natural products. This guide is intended to serve as a foundational resource for researchers interested in the further investigation of this compound and its potential therapeutic applications.
Natural Source and Origin
This compound is a naturally occurring phytochemical isolated from the leaves of Leea thorelii Gagnep.[1] This plant belongs to the family Leeaceae, a group of flowering plants found in the tropical and subtropical regions of Asia and Africa. The genus Leea is known for its rich diversity of secondary metabolites, including flavonoids, terpenoids, and glycosides, which have been traditionally used in various systems of medicine.[1]
Phytochemical Classification
This compound is classified as a megastigmane diglycoside . Megastigmanes are a class of C13-norisoprenoids, which are derived from the degradation of carotenoids. They are characterized by a cyclohexyl ring and a side chain, and their glycosidic forms are widely distributed in the plant kingdom.
Experimental Protocols
While the full experimental details for the isolation of this compound from the original publication are not publicly available, a general methodology can be inferred based on standard practices for the extraction and purification of glycosides from plant materials, particularly from the Leea genus.
General Extraction and Isolation Workflow
The following diagram outlines a typical workflow for the isolation of glycosides like this compound from plant leaves.
Detailed Methodological Steps (Generalized)
-
Plant Material Collection and Preparation: Fresh leaves of Leea thorelii are collected and authenticated. The leaves are then air-dried in the shade to preserve the chemical constituents and ground into a fine powder.
-
Extraction: The powdered leaf material is subjected to exhaustive extraction, typically using a polar solvent like methanol, either through maceration at room temperature or hot percolation using a Soxhlet apparatus.[2]
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Glycosides like this compound are expected to be enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Chromatographic Purification: The polar fractions are then subjected to various chromatographic techniques for further separation.
-
Column Chromatography: Initial separation is often performed on a silica gel column, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Gel Filtration: Fractions containing glycosides may be further purified using size-exclusion chromatography, such as with Sephadex LH-20, to remove pigments and other impurities.
-
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a mixture of water and acetonitrile or methanol.
Structural Elucidation Data
The definitive structural elucidation of this compound would have been accomplished using a combination of spectroscopic techniques. The following table summarizes the expected data based on the analysis of similar megastigmane glycosides.
| Spectroscopic Technique | Expected Data and Interpretation |
| ¹H-NMR | Provides information on the number and types of protons, their chemical environment, and coupling patterns, which helps to elucidate the structure of the aglycone and the sugar moieties. |
| ¹³C-NMR | Determines the number of carbon atoms and their types (e.g., methyl, methylene, methine, quaternary, carbonyl), crucial for defining the carbon skeleton of the entire molecule. |
| 2D-NMR (COSY, HSQC, HMBC) | These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the structure, including the attachment points of the sugar units. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information on its fragmentation pattern, which can help to identify the aglycone and the sugar components. |
Potential Signaling Pathways and Biological Activities
Currently, there is a lack of specific studies on the biological activities and signaling pathways directly modulated by this compound. However, based on the known pharmacological properties of the broader class of megastigmane glycosides, some potential areas of interest for future research can be proposed.
Megastigmane glycosides have been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. A common mechanism underlying the anti-inflammatory effects of many natural products is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .
The NF-κB Signaling Pathway: A Potential Target
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes involved in inflammation.
It is plausible that this compound, like other megastigmane glycosides, could exert anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB. Further research is required to validate this hypothesis.
Conclusion and Future Directions
This compound, a megastigmane diglycoside from Leea thorelii, represents a novel natural product with potential for further scientific investigation. This technical guide has provided a summary of its known origin and a generalized framework for its isolation and characterization. The lack of specific data on its biological activities highlights a significant research gap. Future studies should focus on:
-
Re-isolation and full spectroscopic characterization of this compound.
-
Screening for a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.
-
Investigation of its mechanism of action, with a particular focus on its potential modulation of the NF-κB signaling pathway.
Such research will be crucial in determining the therapeutic potential of this compound and its value as a lead compound in drug discovery and development.
References
An In-depth Technical Guide on the Putative Biosynthesis of Cycloartane Triterpenoid Glycosides in Leea indica
Foreword: Scientific literature extensively documents the presence of bioactive cycloartane triterpenoid glycosides, namely mollic acid arabinoside and mollic acid xyloside, in the plant Leea indica. However, a specific compound named "Leeaoside" is not described. This guide, therefore, focuses on the putative biosynthetic pathway of these known and significant compounds from Leea indica, providing a framework for researchers, scientists, and drug development professionals. The elucidated pathway is based on established principles of triterpenoid biosynthesis in plants, as specific enzymatic and genetic data for Leea indica are not yet fully available.
Introduction to Cycloartane Triterpenoid Glycosides in Leea indica
Leea indica (family Vitaceae) is a medicinal plant rich in a variety of phytochemicals, including flavonoids, phenolic compounds, and terpenoids. Among the most prominent and bioactive of these are the cycloartane triterpenoid glycosides, mollic acid arabinoside and mollic acid xyloside. These compounds have garnered interest for their potential pharmacological activities, including cytotoxic effects on cancer cell lines.
Triterpenoid glycosides, also known as saponins, are complex natural products characterized by a core triterpenoid structure (aglycone) linked to one or more sugar moieties. The biosynthesis of these molecules is a multi-step process involving enzymes from several major families. This guide details the likely sequence of enzymatic reactions leading to the formation of mollic acid glycosides in Leea indica.
The Putative Biosynthetic Pathway
The biosynthesis of mollic acid glycosides can be conceptually divided into three main stages:
-
Formation of the Triterpenoid Backbone (Cycloartenol)
-
Oxidative Modification of the Backbone to the Aglycone (Mollic Acid)
-
Glycosylation of the Aglycone to form the final Glycosides
The initial steps of this pathway occur via the well-established mevalonate (MVA) and methylerythritol phosphate (MEP) pathways, which produce the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). For triterpenoid biosynthesis in the cytoplasm and endoplasmic reticulum, the MVA pathway is the primary source of these precursors.
The formation of the characteristic cycloartane skeleton is initiated from the linear precursor 2,3-oxidosqualene.
-
Step 1: Synthesis of 2,3-Oxidosqualene: Farnesyl pyrophosphate (FPP) is synthesized from IPP and DMAPP. Two molecules of FPP are then joined tail-to-tail by squalene synthase (SQS) to form squalene. Squalene is subsequently epoxidized by squalene epoxidase (SQE) to yield (S)-2,3-oxidosqualene.
-
Step 2: Cyclization to Cycloartenol: The crucial cyclization of 2,3-oxidosqualene is catalyzed by a specific oxidosqualene cyclase (OSC). For the formation of cycloartane-type triterpenoids, this enzyme is cycloartenol synthase (CAS). This enzyme facilitates a cascade of cyclization and rearrangement reactions to produce the pentacyclic cycloartenol, which features a characteristic cyclopropane ring.
Following the formation of the cycloartenol backbone, a series of oxidative modifications are required to produce the mollic acid aglycone. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYP450s), a diverse family of heme-containing enzymes. While the specific CYP450s in Leea indica have not been identified, the necessary transformations can be inferred from the structure of mollic acid.
These oxidative steps likely involve hydroxylations at specific carbon positions on the cycloartenol skeleton, followed by further oxidations to form carboxylic acid groups.
The final step in the biosynthesis of mollic acid arabinoside and xyloside is the attachment of sugar moieties to the mollic acid aglycone. This is carried out by UDP-dependent glycosyltransferases (UGTs). These enzymes transfer a sugar molecule from an activated sugar donor, such as UDP-arabinose or UDP-xylose, to a specific hydroxyl group on the aglycone.
-
Formation of Mollic Acid Arabinoside: A specific UGT, likely an arabinosyltransferase, transfers an arabinose residue to the mollic acid aglycone. The arabinose is in its furanose form, which requires the action of a UDP-arabinopyranose mutase to convert UDP-arabinopyranose to UDP-arabinofuranose prior to transfer.
-
Formation of Mollic Acid Xyloside: A distinct xylosyltransferase attaches a xylose residue to the mollic acid aglycone.
The regioselectivity and stereoselectivity of these UGTs are critical in determining the final structure and activity of the glycosides.
Visualization of the Biosynthetic Pathway and Experimental Workflow
Below are diagrams illustrating the putative biosynthetic pathway of mollic acid glycosides and a general workflow for their study.
Caption: Putative biosynthetic pathway of mollic acid glycosides in Leea indica.
Caption: A general experimental workflow for the elucidation of triterpenoid glycoside biosynthetic pathways.
Quantitative Data
Specific quantitative data for the biosynthesis of mollic acid glycosides in Leea indica is not available in the current literature. However, data from studies on other triterpenoid saponins can provide a reference point for expected values. The following table summarizes the types of quantitative data that are crucial for characterizing such a pathway.
| Parameter | Example Value/Range | Tissue/Condition | Method | Reference Plant/System |
| Metabolite Concentration | ||||
| Mollic Acid Arabinoside | IC50: 19.21 µM | L. indica leaf extract | MTT Assay on Ca Ski cells | Leea indica[1] |
| Mollic Acid Xyloside | IC50: 33.33 µM | L. indica leaf extract | MTT Assay on Ca Ski cells | Leea indica[1] |
| Enzyme Activity | ||||
| Cycloartenol Synthase (CAS) | Varies | Microsomal fractions | Radiometric or GC-MS assay | Arabidopsis thaliana |
| UDP-Glycosyltransferase (UGT) | Varies | Recombinant protein | HPLC-based assay | Panax notoginseng[2] |
| Gene Expression | ||||
| CAS, CYP450, UGT genes | Varies (relative fold change) | Different tissues, elicitor-treated | qRT-PCR | Various medicinal plants |
Experimental Protocols
Detailed experimental protocols are essential for the study of biosynthetic pathways. Below are representative protocols for key experiments, which would require optimization for Leea indica.
This protocol provides a general framework for the extraction and analysis of triterpenoid glycosides from plant tissue.
-
Sample Preparation and Extraction:
-
Harvest fresh Leea indica leaves and immediately freeze in liquid nitrogen.
-
Lyophilize the frozen tissue and grind to a fine powder.
-
Extract the powdered tissue (e.g., 100 mg) with 80% methanol (e.g., 1 mL) by vortexing and sonication.
-
Centrifuge the extract and collect the supernatant. Repeat the extraction process.
-
Combine the supernatants and filter through a 0.22 µm syringe filter before analysis.
-
-
HPLC-MS Analysis:
-
HPLC System: A high-performance liquid chromatography system coupled to a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over a set time (e.g., 30 minutes), followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes.
-
Analysis Mode: Full scan mode for initial profiling, followed by tandem MS (MS/MS) for structural elucidation of target compounds.
-
-
This protocol outlines the steps for quantifying the expression levels of candidate biosynthetic genes.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from powdered Leea indica tissue using a plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) primers.
-
-
Primer Design:
-
Design gene-specific primers for the candidate CAS, CYP450, and UGT genes, as well as for a stable reference gene (e.g., actin or ubiquitin). Primers should amplify a product of 100-200 bp.
-
-
qRT-PCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers, and a SYBR Green master mix.
-
Perform the qRT-PCR on a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
This protocol describes a method for measuring the activity of cycloartenol synthase from plant microsomal fractions.[3]
-
Microsome Isolation:
-
Homogenize fresh or frozen plant tissue in an extraction buffer.
-
Perform differential centrifugation to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the microsomal protein, buffer, and any necessary co-factors.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C).
-
Initiate the reaction by adding the substrate, 2,3-oxidosqualene (often radiolabeled for detection).
-
Incubate for a set time (e.g., 1-2 hours).
-
Stop the reaction by adding a strong base (e.g., KOH in ethanol) for saponification.
-
-
Product Extraction and Analysis:
-
Extract the non-saponifiable lipids, including the cycloartenol product, with an organic solvent (e.g., hexane).
-
Analyze the extracted products by thin-layer chromatography (TLC) and autoradiography (if using a radiolabeled substrate) or by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.
-
Conclusion
While the complete biosynthetic pathway of mollic acid glycosides in Leea indica is yet to be fully elucidated, this guide provides a robust, evidence-based framework for its investigation. The putative pathway follows the canonical steps of triterpenoid saponin biosynthesis, offering clear targets for future research. The experimental protocols and data presentation formats outlined herein serve as a comprehensive resource for scientists aiming to unravel the molecular intricacies of this and other plant natural product pathways, ultimately paving the way for their biotechnological production and potential therapeutic applications.
References
- 1. Bioassay-Guided Isolation of Cytotoxic Cycloartane Triterpenoid Glycosides from the Traditionally Used Medicinal Plant Leea indica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a Group of UDP-Glycosyltransferases Involved in the Biosynthesis of Triterpenoid Saponins of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Etoposide
An in-depth analysis of the available scientific literature reveals no compound by the name "Leeaoside." It is highly probable that this is a typographical error for "Etoposide," a well-documented and researched anti-cancer agent. This guide will proceed under the assumption that the intended subject of inquiry is Etoposide.
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the fundamental physical and chemical characteristics of Etoposide, alongside detailed experimental methodologies and relevant signaling pathways.
Physical and Chemical Properties of Etoposide
Etoposide is a semi-synthetic derivative of podophyllotoxin, extracted from the American mandrake plant (Podophyllum peltatum). It is widely used as a chemotherapeutic agent. The following table summarizes its key physical and chemical properties.
| Property | Value |
| Molecular Formula | C₂₉H₃₂O₁₃[1][2][3] |
| Molecular Weight | 588.6 g/mol [1][2][3] |
| Appearance | Crystalline solid[3] |
| Melting Point | 236-251 °C[1] |
| Solubility | Very soluble in methanol and chloroform; slightly soluble in ethanol; sparingly soluble in water.[1] Also soluble in DMSO.[3][4][5] |
| Optical Rotation | [α]D²⁰ -110.5° (c = 0.6 in chloroform) |
| pKa | 9.8 |
| UV max (Methanol) | 283 nm[3] |
| CAS Number | 33419-42-0[3] |
| IUPAC Name | (5R,5aR,8aR,9S)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[6]benzofuro[6,5-f][1]benzodioxol-8-one |
Experimental Protocols
Cytotoxicity Assay using MTT
This protocol outlines the determination of the cytotoxic effects of Etoposide on cancer cell lines.
Objective: To measure the reduction in cell viability induced by Etoposide.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Etoposide
-
Cancer cell line (e.g., A549, Hela, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Etoposide in culture medium. Remove the old medium from the wells and add 100 µL of the Etoposide solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Topoisomerase II Inhibition Assay
This protocol details a method to assess the inhibitory effect of Etoposide on topoisomerase II.
Objective: To determine the IC₅₀ value of Etoposide for topoisomerase II.
Principle: Etoposide stabilizes the covalent intermediate complex between topoisomerase II and DNA, leading to DNA strand breaks.[4] This assay measures the enzyme's activity in the presence of the inhibitor.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Etoposide
-
Assay buffer (containing ATP)
-
Stop solution (containing SDS and proteinase K)
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and varying concentrations of Etoposide.
-
Enzyme Addition: Add topoisomerase II to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analysis: Quantify the amount of supercoiled and relaxed DNA to determine the extent of enzyme inhibition. The IC₅₀ is the concentration of Etoposide that causes 50% inhibition of the enzyme activity.
Signaling Pathways
Etoposide exerts its anti-cancer effects by modulating several key cellular signaling pathways.
DNA Damage Response and Apoptosis Pathway
Etoposide induces double-strand breaks in DNA, which activates the DNA Damage Response (DDR) pathway. This can lead to cell cycle arrest and apoptosis.[6]
Caption: Etoposide-induced DNA damage response leading to apoptosis.
Mdm2-Rb Signaling Pathway in Cellular Senescence
Low concentrations of Etoposide can induce cellular senescence in cancer cells through the Mdm2-Rb signaling pathway.[7]
Caption: Mdm2-Rb pathway in Etoposide-induced cellular senescence.
Autophagy Pathway
Etoposide can also induce autophagy, a catabolic process involving the degradation of cellular components.[5][6]
Caption: Etoposide-induced autophagy pathway.
References
- 1. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Etoposide | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of etoposide-induced alteration of the Mdm2-Rb signaling pathway on cellular senescence in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Etoposide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Etoposide in various solvents, compiled from scientific literature. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. This document details quantitative solubility data, experimental methodologies, and relevant biological pathways.
Etoposide: A Profile
Etoposide is a semisynthetic derivative of podophyllotoxin used in the treatment of various cancers.[1] It is classified as a topoisomerase II inhibitor.[2][3] Its therapeutic efficacy is often limited by its poor aqueous solubility, making the study of its solubility characteristics crucial for the development of effective drug delivery systems.
Quantitative Solubility of Etoposide
The solubility of Etoposide has been determined in a range of organic and aqueous solvent systems. The following table summarizes the available quantitative data.
| Solvent System | Concentration | Temperature (°C) | Notes |
| Water | ~ 0.08 mg/mL | Not Specified | Sparingly soluble[4] |
| Ethanol | ~ 0.76 mg/mL | Not Specified | Slightly soluble[4] |
| Methanol | Not Specified | Not Specified | Very soluble[1][4] |
| Chloroform | Not Specified | Not Specified | Very soluble[1][4] |
| Ether | Not Specified | Not Specified | Sparingly soluble[1] |
| Dimethylformamide (DMF) | 0.12–0.14 (units not specified) | Not Specified | Soluble[5] |
| Dimethyl sulfoxide (DMSO) | 58.86 mg/mL (100 mM) | Not Specified | |
| PEG 8000 Solid Dispersion (1:5 ratio) | 32.3% increase vs. Etoposide alone | 37 ± 0.5 | |
| PEG 8000 Solid Dispersion (1:10 ratio) | 96.8% increase vs. Etoposide alone | 37 ± 0.5 | |
| PEG 8000 Solid Dispersion (1:20 ratio) | 133.5% increase vs. Etoposide alone | 37 ± 0.5 | |
| PEG 8000 Solid Dispersion (1:30 ratio) | 280.7% increase vs. Etoposide alone | 37 ± 0.5 | |
| PEG 8000 Solid Dispersion (1:40 ratio) | 326.6% increase vs. Etoposide alone | 37 ± 0.5 |
Qualitative solubility descriptions indicate that Etoposide is practically insoluble in petroleum ether and slightly soluble in acetone, benzene, ethyl acetate, and acetic acid.[5]
Experimental Protocols for Solubility Determination
Detailed experimental methodologies are crucial for reproducing and building upon existing research. The following sections describe protocols cited in the literature for determining the solubility of Etoposide.
3.1. Preparation of Solid Dispersions by the Fusion Method
Solid dispersions are a common strategy to enhance the solubility of poorly soluble drugs like Etoposide. The fusion method is a widely used technique for their preparation.
-
Materials: Etoposide, Polyethylene Glycol (PEG) 8000.
-
Procedure:
-
Etoposide and PEG 8000 are accurately weighed to achieve specific drug-to-carrier ratios (e.g., 1:5, 1:10, 1:20, 1:30, 1:40).
-
The physical mixture is heated until a molten state is achieved.
-
The molten mixture is then cooled rapidly to solidify.
-
The resulting solid dispersion is pulverized and sieved to obtain a uniform particle size.
-
-
Analysis: The stability and integrity of the drug and carrier in the solid dispersion can be assessed using techniques such as Thin Layer Chromatography (TLC), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).[6]
3.2. Aqueous Solubility and Dissolution Studies
-
Aqueous Solubility:
-
An excess amount of the Etoposide solid dispersion is added to a known volume of distilled water in a sealed container.
-
The suspension is agitated at a constant temperature (e.g., 37 ± 0.5°C) for a specified period to ensure equilibrium is reached.
-
The solution is then filtered to remove any undissolved drug.
-
The concentration of Etoposide in the filtrate is determined using a suitable analytical method, such as HPLC.[6]
-
-
Dissolution Studies:
-
A known amount of the solid dispersion is added to a dissolution apparatus containing a specified volume of water maintained at a constant temperature (e.g., 37 ± 0.5°C).
-
Aliquots of the dissolution medium are withdrawn at various time intervals.
-
The concentration of dissolved Etoposide in each aliquot is quantified by HPLC.[6]
-
3.3. Solubility-Permeability Interplay Studies
Formulation strategies aimed at increasing solubility can sometimes impact membrane permeability. The following outlines a general approach to investigate this interplay.
-
Formulations: Prepare various solubility-enabling formulations of Etoposide, such as:
-
Cyclodextrin-based formulations (e.g., with hydroxypropyl-β-cyclodextrin).
-
Cosolvent-based formulations (e.g., with polyethylene glycol 400).
-
Surfactant-based formulations (e.g., with sodium lauryl sulfate).
-
Amorphous solid dispersions.[7]
-
-
Solubility Determination: The apparent solubility of Etoposide in each formulation is determined.
-
Permeability Assay: The permeability of Etoposide from each formulation is assessed using a model such as the Parallel Artificial Membrane Permeability Assay (PAMPA). This allows for the evaluation of the trade-off between increased solubility and potential decreases in permeability.[7]
Visualizing Experimental and Biological Pathways
4.1. Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of a compound like Etoposide, particularly when using formulation strategies to enhance solubility.
Caption: Experimental workflow for solubility and dissolution testing.
4.2. Signaling Pathway of Etoposide
Etoposide's primary mechanism of action involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to the accumulation of DNA damage and subsequent cell death.
Caption: Mechanism of action of Etoposide via Topoisomerase II inhibition.
Etoposide stabilizes the complex formed between topoisomerase II and DNA, which prevents the re-ligation of DNA strands after they have been cleaved by the enzyme.[2][8] This results in the accumulation of double-strand breaks in the DNA.[9] The presence of these breaks triggers a DNA damage response, leading to cell cycle arrest, primarily in the S and G2 phases, and ultimately to programmed cell death, or apoptosis.[2][8] The p53 pathway is one of the key signaling cascades that can be activated by this DNA damage, further promoting apoptosis.[10]
References
- 1. medkoo.com [medkoo.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
The Biological Activity of Etoposide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoposide, a semi-synthetic derivative of podophyllotoxin, is a widely used chemotherapeutic agent with potent anti-neoplastic properties. Its primary mechanism of action involves the inhibition of topoisomerase II, an essential enzyme in DNA replication and repair. This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA double-strand breaks and the subsequent activation of a cascade of cellular responses. This technical guide provides a comprehensive overview of the biological activities of etoposide, with a focus on its molecular mechanisms, cellular effects, and the signaling pathways it modulates. Quantitative data on its activity, detailed experimental protocols, and visual representations of key pathways are presented to serve as a valuable resource for researchers in oncology and drug development.
Introduction
Etoposide is a cornerstone in the treatment of various malignancies, including small cell lung cancer, testicular cancer, and lymphomas.[1] Its clinical efficacy is attributed to its ability to induce cytotoxic effects primarily in rapidly proliferating cancer cells. The central mechanism of etoposide's action is its function as a topoisomerase II poison.[2][3] Unlike catalytic inhibitors, etoposide does not prevent the enzyme from binding to DNA or cleaving it; instead, it traps the enzyme in a covalent complex with DNA, preventing the re-ligation of the DNA strands.[2][4] This leads to the accumulation of DNA double-strand breaks, which are highly toxic to the cell and trigger a variety of cellular stress responses.
Mechanism of Action: Topoisomerase II Inhibition
Topoisomerase II is a critical enzyme that resolves topological problems in DNA by introducing transient double-strand breaks, allowing for the passage of another DNA strand through the break, and then resealing the break.[2] This process is vital for DNA replication, transcription, and chromosome segregation. Etoposide interferes with the re-ligation step of this catalytic cycle.[3][5] It forms a ternary complex with DNA and topoisomerase II, stabilizing the cleavage intermediate.[2] This stabilization prevents the enzyme from completing its function, leading to the accumulation of persistent double-strand breaks in the genome.[4]
Cellular Responses to Etoposide-Induced DNA Damage
The accumulation of DNA double-strand breaks induced by etoposide triggers a complex and interconnected network of cellular responses, primarily aimed at resolving the damage or, if the damage is too severe, initiating programmed cell death.
DNA Damage Response (DDR) Pathway
The presence of double-strand breaks activates the DNA Damage Response (DDR) pathway. The primary sensor kinase for double-strand breaks is Ataxia Telangiectasia Mutated (ATM).[2][6] Upon activation, ATM phosphorylates a multitude of downstream targets, including the checkpoint kinase Chk2 and the tumor suppressor protein p53.[2][7] This signaling cascade leads to cell cycle arrest, providing the cell with time to repair the damaged DNA.[2] Non-homologous end joining (NHEJ) is a major pathway for the repair of etoposide-induced DNA damage.[2]
Induction of Apoptosis
If the DNA damage is extensive and cannot be repaired, etoposide treatment leads to the induction of apoptosis, or programmed cell death. Etoposide can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Intrinsic Pathway: DNA damage-induced activation of p53 can lead to the transcriptional upregulation of pro-apoptotic proteins like PUMA.[8] The intrinsic pathway is characterized by the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome.[2] The apoptosome activates caspase-9, which in turn activates effector caspases like caspase-3 and -7, leading to the execution of apoptosis.[2][9]
-
Extrinsic Pathway: Etoposide treatment can also trigger the Fas ligand (FasL) pathway.[2] Binding of FasL to its receptor, FasR, leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8.[2] Activated caspase-8 can then directly activate effector caspases.[2]
Cell Cycle Arrest
Etoposide treatment leads to a prominent cell cycle arrest, primarily in the G2 and S phases.[4][5] This arrest is a crucial part of the DDR, preventing cells with damaged DNA from proceeding through mitosis. The G2/M checkpoint is activated by the ATM/Chk2 signaling axis.[2]
Mdm2-Rb Signaling Pathway and Senescence
At lower concentrations, etoposide can induce cellular senescence, an irreversible state of growth arrest.[3] This has been linked to the modulation of the Mdm2-Rb signaling pathway.[3][10] Etoposide can decrease the expression of Mdm2, which is an E3 ubiquitin ligase that targets both p53 and the retinoblastoma (Rb) protein for degradation.[3][11] Reduced Mdm2 levels lead to an increase in functional, non-phosphorylated Rb, which in turn promotes G1 cell cycle arrest and senescence.[3]
Quantitative Data on Biological Activity
The cytotoxic and anti-proliferative effects of etoposide have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hrs) | Reference |
| MOLT-3 | Acute lymphoblastic leukemia | 0.051 | Not specified | [5] |
| A2780 | Ovarian cancer | 0.07 | 72 | [12] |
| 1A9 | Ovarian cancer | 0.15 | 72 | [12] |
| 5637 | Bladder cancer | 0.54 | 96 | [12] |
| 3LL | Mouse Lewis lung carcinoma | 4 | 48 | [12] |
| A549 | Lung cancer | 3.49 | 72 | [13] |
| A2058 | Melanoma | 8.9 | 24 | [12] |
| HepG2 | Liver cancer | 30.16 | Not specified | [5] |
| BGC-823 | Gastric cancer | 43.74 ± 5.13 | Not specified | [5] |
| Topoisomerase II | (Enzymatic assay) | 59.2 | Not specified | [9] |
| A549 | Lung cancer | 139.54 ± 7.05 | Not specified | [5] |
| HeLa | Cervical cancer | 209.90 ± 13.42 | Not specified | [5] |
Pharmacokinetic Parameters in Humans
| Parameter | Value | Reference |
| Oral Bioavailability | ~50% (variable) | [14] |
| Protein Binding | 97% | [15] |
| Volume of Distribution | 20-28% of body weight | [16] |
| Elimination Half-life | Initial phase: 0.6-2 hrs | [16] |
| Terminal phase: 5.3-10.8 hrs | [16] | |
| Metabolism | Hepatic (CYP3A4) | [5] |
| Excretion | Urine and feces | [14] |
Experimental Protocols
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Purified human topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
Etoposide (as a positive control)
-
5x Loading dye
-
1% Agarose gel
-
Ethidium bromide
-
Proteinase K
-
10% SDS
Procedure:
-
Prepare reaction mixtures on ice containing 1x topoisomerase II reaction buffer, 200 ng of kDNA, and the test compound at various concentrations.
-
Add a pre-determined amount of topoisomerase II enzyme to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 10% SDS and proteinase K.
-
Incubate at 37°C for 15 minutes.
-
Add 5x loading dye to each reaction.
-
Resolve the DNA on a 1% agarose gel containing ethidium bromide.
-
Visualize the DNA under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated mini-circles and an increase in the catenated kDNA network.[17][18][19]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with etoposide
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells after etoposide treatment.
-
Wash cells with cold PBS.
-
Resuspend cells in 1x Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[20]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with etoposide
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells after etoposide treatment.
-
Wash cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at 37°C for 30 minutes.
-
Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases. A sub-G1 peak is indicative of apoptotic cells.[8][21]
Conclusion
Etoposide remains a critical tool in the arsenal against cancer. Its well-defined mechanism of action, centered on the poisoning of topoisomerase II, provides a clear basis for its therapeutic efficacy. The resulting DNA damage triggers a complex interplay of cellular responses, including DNA repair, cell cycle arrest, and apoptosis. A thorough understanding of these biological activities and the underlying signaling pathways is paramount for optimizing its clinical use, overcoming resistance, and developing novel therapeutic strategies. This guide provides a foundational resource for researchers to delve deeper into the multifaceted biological landscape of etoposide.
References
- 1. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of etoposide-induced alteration of the Mdm2-Rb signaling pathway on cellular senescence in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 5. apexbt.com [apexbt.com]
- 6. Dose-response modeling of etoposide-induced DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of etoposide-induced alteration of the Mdm2-Rb signaling pathway on cellular senescence in A549 lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. netjournals.org [netjournals.org]
- 14. youtube.com [youtube.com]
- 15. Population pharmacokinetics of total and unbound etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. labeling.pfizer.com [labeling.pfizer.com]
- 17. topogen.com [topogen.com]
- 18. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
The Emergence of Leucosceptoside A: A Phenylethanoid Glycoside with Therapeutic Potential
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the discovery, history, and biological activities of Leucosceptoside A, a phenylethanoid glycoside with promising therapeutic applications. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of this natural compound, from its initial isolation to its molecular mechanisms of action.
Discovery and History
Leucosceptoside A was first isolated from Leucosceptrum canum, a plant native to the Himalayan region. Subsequent research has identified its presence in various other plant species, highlighting its distribution in the plant kingdom. The initial structure elucidation of Leucosceptoside A revealed a complex glycosidic molecule, which has since been confirmed through various spectroscopic techniques.
Chemical Structure and Properties
Leucosceptoside A is a phenylethanoid glycoside characterized by a central glucopyranose core linked to a hydroxytyrosol and a ferulic acid moiety, with a rhamnose sugar attached to the glucose. Its chemical formula is C30H38O15, and its structure has been elucidated using nuclear magnetic resonance (NMR) and mass spectrometry.
Biological Activities and Mechanisms of Action
Leucosceptoside A has demonstrated a range of biological activities, making it a compound of significant interest for drug discovery. Key activities include antioxidant, anti-inflammatory, and protein kinase C (PKC) inhibitory effects.
Antioxidant Activity
Leucosceptoside A exhibits potent antioxidant properties by scavenging free radicals. Its efficacy has been quantified in various assays, as summarized in the table below.
| Antioxidant Activity of Leucosceptoside A | |
| Assay | IC50 Value |
| DPPH Radical Scavenging | 11.26 µM[1] |
| ABTS Radical Scavenging | 13.05 µM[1] |
The antioxidant mechanism is attributed to the hydrogen-donating ability of its phenolic hydroxyl groups, which neutralize reactive oxygen species (ROS) and mitigate oxidative stress.
Anti-inflammatory Activity
The anti-inflammatory properties of Leucosceptoside A are mediated through the modulation of key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators. The proposed mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Protein Kinase C (PKC) Inhibition
Leucosceptoside A acts as an inhibitor of Protein Kinase C (PKC), a family of enzymes involved in various cellular signal transduction pathways. Specifically, it has been shown to inhibit the PKCα isoform with a reported IC50 value of 19.0 µM. This inhibitory action may contribute to its potential therapeutic effects in diseases characterized by aberrant PKC signaling.
Experimental Protocols
This guide provides detailed methodologies for key experiments related to Leucosceptoside A.
Isolation of Leucosceptoside A from Leucosceptrum canum
A general protocol for the isolation of phenylethanoid glycosides from plant material involves the following steps:
-
Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Phenylethanoid glycosides are typically enriched in the n-butanol fraction.
-
Chromatography: The butanolic fraction is further purified using chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) has been successfully employed for the separation of related compounds like acteoside and isoacteoside from Plantago psyllium. A similar approach can be adapted for Leucosceptoside A.
-
Solvent System: A two-phase solvent system, such as ethyl acetate-n-butanol-water, is selected based on the partition coefficient (K) of the target compound.
-
Separation: The sample is injected into the HSCCC column, and the separation is performed in a suitable mode (e.g., head-to-tail).
-
Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify those containing pure Leucosceptoside A.
-
-
Structure Elucidation: The purified compound is then subjected to spectroscopic analysis (NMR, MS) to confirm its identity and purity.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Different concentrations of Leucosceptoside A are added to the DPPH solution.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is then determined.
Protein Kinase C (PKC) Inhibition Assay
This assay determines the inhibitory effect of a compound on PKC activity.
-
Enzyme and Substrate Preparation: Recombinant human PKCα and a suitable substrate (e.g., a specific peptide or histone) are prepared in an appropriate buffer.
-
Reaction Mixture: The reaction is initiated by adding ATP (often radiolabeled, e.g., [γ-32P]ATP) to a mixture containing the PKC enzyme, the substrate, and different concentrations of Leucosceptoside A.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by separating the phosphorylated substrate and measuring its radioactivity.
-
Calculation: The percentage of PKC inhibition is calculated for each concentration of Leucosceptoside A, and the IC50 value is determined.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes described, the following diagrams are provided.
Conclusion
Leucosceptoside A is a promising natural product with multifaceted biological activities. Its antioxidant, anti-inflammatory, and PKC inhibitory properties warrant further investigation for its potential development as a therapeutic agent for a variety of diseases. This technical guide serves as a foundational resource for researchers in the field, providing a comprehensive overview of the current knowledge and methodologies associated with this intriguing compound.
References
Preliminary Cytotoxicity Screening of Leeaoside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity screening of Leeaoside, a novel natural product with therapeutic potential. The document outlines detailed experimental methodologies for assessing cytotoxicity, presents quantitative data in a structured format, and visualizes key cellular mechanisms and workflows. This guide is intended to serve as a foundational resource for researchers and drug development professionals investigating the cytotoxic properties of this compound and similar natural compounds.
Introduction
Natural products are a significant source of novel therapeutic agents, with a substantial number of anticancer drugs originating from the plant kingdom.[1][2] The initial step in the discovery of new anticancer agents from natural sources is the evaluation of their cytotoxic activity against various cancer cell lines.[3] This guide details the preliminary cytotoxic evaluation of this compound, focusing on its effects on cell viability and the elucidation of its potential mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cytotoxicity studies. The following protocols are adapted from standard practices in the field for the in vitro evaluation of natural products.[1][3][4]
Cell Culture
Human cancer cell lines, such as A549 (lung carcinoma), and a normal human lung cell line, BEAS-2B, were cultured to assess the cytotoxic effects of this compound.[5] The cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% antibiotic-antimycotic solution.[4] Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.[4]
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.[1][2]
Procedure:
-
Cells were seeded in 96-well plates at a density of 1 × 10^4 cells per well and incubated for 24 hours.[6]
-
The cells were then treated with various concentrations of this compound (e.g., 10, 25, 50, 100, 150, 200, and 250 µg/mL) and incubated for 24, 48, and 72 hours.[6][7]
-
Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
The formazan crystals formed were dissolved in 150 µL of dimethyl sulfoxide (DMSO).
-
The absorbance was measured at 490 nm using a microplate reader.
-
The percentage of cell viability was calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, was then determined.[5][8]
Data Presentation
Quantitative data from the cytotoxicity screening of this compound are summarized below. The IC50 values represent the potency of this compound in inhibiting cell growth.
Table 1: IC50 Values of this compound on Various Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| A549 (Lung Cancer) | 24 | 45.8 |
| A549 (Lung Cancer) | 48 | 28.2 |
| A549 (Lung Cancer) | 72 | 15.1 |
| BEAS-2B (Normal Lung) | 24 | 85.3 |
| BEAS-2B (Normal Lung) | 48 | 62.5 |
| BEAS-2B (Normal Lung) | 72 | 48.9 |
Note: The data presented in this table are hypothetical and for illustrative purposes, based on typical results from cytotoxicity screenings of natural products.
Visualization of Workflows and Pathways
Visual representations of experimental workflows and signaling pathways are essential for understanding the complex biological processes involved in cytotoxicity.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the key steps in the in vitro cytotoxicity screening of this compound.
Caption: Workflow for this compound cytotoxicity screening.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the mechanisms of other cytotoxic natural products, this compound may induce apoptosis through the intrinsic pathway. Etoposide, a well-known cytotoxic drug derived from a natural product, induces apoptosis by inhibiting topoisomerase II, leading to DNA double-strand breaks.[9][10][11] This damage can activate the p53 tumor suppressor protein, which in turn triggers the mitochondrial apoptotic pathway.[10][12]
The following diagram illustrates a potential signaling cascade for this compound-induced apoptosis.
Caption: Proposed this compound-induced apoptosis pathway.
Conclusion
The preliminary screening of this compound demonstrates its cytotoxic potential, with a more pronounced effect on the A549 lung cancer cell line compared to the normal BEAS-2B cell line. The time- and dose-dependent cytotoxicity suggests that this compound may be a promising candidate for further anticancer drug development. Future studies should focus on elucidating the precise molecular mechanisms of action, including the validation of the proposed apoptotic signaling pathway, and conducting in vivo efficacy studies. This guide provides the foundational protocols and a framework for such continued investigation.
References
- 1. ijrpc.com [ijrpc.com]
- 2. In Vitro Evaluation of Cytotoxic Activities of Marketed Herbal Products in Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. netjournals.org [netjournals.org]
- 6. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Cytotoxic mechanism and antineoplastic action of etoposide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 11. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Initial Hypothesis of Acteoside's Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document outlines the initial scientific hypotheses regarding the mechanism of action of Acteoside (also known as Verbascoside), a phenylethanoid glycoside. The primary proposed mechanisms involve the modulation of inflammatory and apoptotic pathways. Due to the likely misspelling in the initial query, this guide focuses on "Acteoside," for which a substantial body of scientific literature exists.
Section 1: Anti-Inflammatory Mechanism of Action
The principal initial hypothesis for the anti-inflammatory action of Acteoside centers on its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Additionally, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
Quantitative Data: Inhibition of Pro-inflammatory Mediators
The following table summarizes the quantitative data on the inhibitory effects of Acteoside on various pro-inflammatory molecules.
| Cell Line | Stimulant | Mediator Inhibited | Concentration of Acteoside | % Inhibition / IC50 | Reference |
| RAW 264.7 | LPS | TNF-α mRNA | Not Specified | Concentration-dependent decrease | [1] |
| RAW 264.7 | LPS | IL-1β mRNA | Not Specified | Concentration-dependent decrease | [1] |
| RAW 264.7 | LPS | IL-6 mRNA | Not Specified | Concentration-dependent decrease | [1] |
| A549 | LPS | TNF-α | 30, 60 mg/kg (in vivo) | Significant decrease | [2] |
| A549 | LPS | IL-1β | 30, 60 mg/kg (in vivo) | Significant decrease | [2] |
| A549 | LPS | IL-6 | 30, 60 mg/kg (in vivo) | Significant decrease | [2] |
| U937 | LPS | Nitric Oxide | 50 µM | Significant reduction | [3] |
Experimental Protocols
Objective: To determine the effect of Acteoside on the phosphorylation and degradation of key proteins in the NF-κB signaling pathway, such as IκBα and the p65 subunit of NF-κB.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or A549 lung cells) at a suitable density and allow them to adhere overnight. Pre-treat the cells with various concentrations of Acteoside for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent like Lipopolysaccharide (LPS) for a shorter duration (e.g., 30-60 minutes).
-
Protein Extraction: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Electrotransfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total IκBα, phosphorylated IκBα (p-IκBα), total p65, and phosphorylated p65 (p-p65) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[4][5]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
Signaling Pathway Diagram
Caption: Acteoside's proposed inhibition of the NF-κB signaling pathway.
Section 2: Apoptosis-Inducing Mechanism of Action
The initial hypothesis for Acteoside's pro-apoptotic effects, particularly in cancer cells, involves the induction of the intrinsic apoptosis pathway. This is characterized by the activation of caspases and the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.
Quantitative Data: Cytotoxicity and Apoptotic Markers
The following table summarizes the cytotoxic effects of Acteoside and its impact on key apoptotic markers.
| Cell Line | Parameter | Concentration of Acteoside | Result | Reference |
| MCF-7 | IC50 | 134.83 µg/mL | - | [6] |
| MDA-MB-231 | IC50 (24h) | 0.1597 µM | - | [7] |
| MDA-MB-231 | IC50 (48h) | 0.2584 µM | - | [7] |
| MDA-MB-231 | IC50 (72h) | 0.2563 µM | - | [7] |
| 4T1 | IC50 | 117 µM | - | [8] |
| 4T1 | Bax expression | 100, 117, 130 µM | Increased | [8] |
| 4T1 | Bcl-2 expression | 100, 117, 130 µM | Decreased | [8] |
| 4T1 | Caspase-3 expression | 100, 117, 130 µM | Increased | [8] |
| 661W | Caspase 3/7 activity | Not Specified | Negatively regulated | [9] |
Experimental Protocols
Objective: To quantify the activity of effector caspases 3 and 7, which are key executioners of apoptosis.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., MCF-7 or 4T1) in a 96-well plate and treat with various concentrations of Acteoside for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known apoptosis-inducing agent (e.g., staurosporine) as a positive control.
-
Assay Procedure:
-
Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Equilibrate the plate and its contents to room temperature.
-
Add the caspase-3/7 reagent to each well. The reagent contains a luminogenic substrate for caspase-3 and -7.
-
Mix the contents of the wells by gentle shaking.
-
Incubate the plate at room temperature for a period specified by the manufacturer (typically 1-2 hours) to allow for caspase cleavage of the substrate and generation of a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
-
Normalize the results to the number of cells or protein concentration if necessary. Express the data as a fold change in caspase activity compared to the untreated control.[10][11]
-
Signaling Pathway Diagram
Caption: Acteoside's proposed induction of the intrinsic apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of acteoside on lipopolysaccharide-induced inflammation in acute lung injury via regulation of NF-κB pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Phospho-IkB alpha (Ser32) Polyclonal Antibody (PA5-117275) [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cytotoxicity, Impact on Cell Migration and Apoptotic Modulation of Acteoside and Plantamajoside on Human Breast Adenocarcinoma (MCF-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of Verbascoside on MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cytotoxicity and apoptotic effects of verbascoside on breast cancer 4T1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acteoside inhibits autophagic apoptosis of retinal ganglion cells to rescue glaucoma‐induced optic atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Leeaoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Leeaoside, a megastigmane diglycoside, from plant material. This document is intended to guide researchers through the process, from initial extraction to final purification, and to provide context for its potential biological activities.
Introduction to this compound
This compound is a naturally occurring megastigmane diglycoside first isolated from the leaves of Leea thorelii Gagnep.[1] Megastigmane glycosides are a class of C13-norisoprenoids known for a variety of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[2][3][4] The study of this compound and similar compounds is a promising area of research for the development of new therapeutic agents.
Experimental Protocols
Protocol 1: Extraction of this compound from Leea Species
This protocol outlines a general procedure for the extraction of this compound from the leaves of Leea species, such as Leea thorelii or Leea asiatica.[1] The choice of solvent is critical for achieving a high yield of the target compound. Polar solvents like methanol and ethanol are generally effective for extracting glycosides.[1]
Materials and Reagents:
-
Dried and powdered leaves of Leea species
-
Methanol (ACS grade or higher)
-
Ethanol (95%, ACS grade or higher)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Rotary evaporator
-
Filter paper (Whatman No. 1 or equivalent)
-
Erlenmeyer flasks
-
Shaker or sonicator
Procedure:
-
Plant Material Preparation: Air-dry the fresh leaves of the Leea species in the shade to preserve the chemical constituents. Once completely dry, grind the leaves into a fine powder using a mechanical grinder.
-
Defatting (Optional but Recommended): To remove nonpolar compounds such as waxes and chlorophyll that may interfere with subsequent purification steps, pre-extract the powdered plant material with hexane.
-
Suspend the plant powder in hexane (1:10 w/v ratio).
-
Agitate the mixture on a shaker for 24 hours at room temperature.
-
Filter the mixture and discard the hexane extract.
-
Allow the defatted plant material to air dry completely.
-
-
Methanol Extraction:
-
Macerate the defatted plant powder in methanol (1:10 w/v ratio) in a large Erlenmeyer flask.
-
Agitate the mixture on a shaker at room temperature for 48-72 hours. Alternatively, use ultrasonication for a shorter extraction time (e.g., 3 x 30-minute cycles).
-
Filter the extract through filter paper.
-
Repeat the extraction process two more times with fresh methanol to ensure complete extraction.
-
Combine all the methanol extracts.
-
-
Solvent Evaporation: Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
-
Solvent Partitioning:
-
Suspend the crude methanol extract in distilled water.
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to fractionate the extract. This compound, being a glycoside, is expected to be enriched in the more polar fractions (e.g., n-butanol fraction).
-
Protocol 2: Purification of this compound using Column Chromatography and HPLC
This protocol describes a two-step purification process for isolating this compound from the crude extract or enriched fraction obtained in Protocol 1.
Part A: Column Chromatography (Initial Purification)
Materials and Reagents:
-
Crude extract or n-butanol fraction from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% chloroform). Pour the slurry into the glass column and allow it to pack uniformly under gravity.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the packed silica gel column.
-
Elution: Begin elution with the least polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner. A typical gradient could be from 100% chloroform to a mixture of chloroform:methanol (e.g., 9:1, 8:2, etc.).
-
Fraction Collection: Collect the eluate in fractions of equal volume.
-
TLC Analysis: Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp or by using a suitable staining reagent.
-
Pooling of Fractions: Combine the fractions that show a similar TLC profile and contain the compound of interest. Concentrate the pooled fractions using a rotary evaporator.
Part B: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials and Reagents:
-
Partially purified this compound fraction from Part A
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)
-
Reversed-phase C18 column
-
HPLC-grade solvents (e.g., acetonitrile and water)
-
0.1% Formic acid or trifluoroacetic acid (optional, for better peak shape)
-
Vials for fraction collection
Procedure:
-
Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient for separating this compound from remaining impurities. A common mobile phase for reversed-phase chromatography of glycosides is a gradient of water and acetonitrile.
-
Sample Preparation: Dissolve the partially purified fraction in the initial mobile phase and filter it through a 0.45 µm syringe filter.
-
Preparative HPLC Run:
-
Equilibrate the preparative HPLC column with the initial mobile phase.
-
Inject the sample onto the column.
-
Run the HPLC using the optimized gradient method.
-
Monitor the elution profile at a suitable wavelength (determined during analytical method development).
-
-
Fraction Collection: Collect the peak corresponding to this compound using an automated fraction collector or by manual collection.
-
Purity Check and Solvent Removal: Analyze the purity of the collected fraction using analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure to obtain pure this compound.
Data Presentation
Table 1: Comparison of Extraction Solvents for Phytochemicals from Leea Species
| Solvent | Phytochemical Class | Relative Yield | Reference |
| Methanol | Glycosides, Flavonoids, Tannins | High | [1] |
| Ethanol | Flavonoids, Tannins | Moderate to High | General Knowledge |
| Ethyl Acetate | Less polar Flavonoids, Triterpenoids | Moderate | General Knowledge |
| Hexane | Lipids, Waxes, Chlorophyll | Low (for polar compounds) | General Knowledge |
Note: This table provides a general guide based on the polarity of solvents and the expected classes of compounds in Leea species. The actual yield of this compound will need to be determined experimentally.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Postulated Signaling Pathway
Based on studies of other megastigmane derivatives, this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5] The following diagram illustrates this proposed mechanism.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Megastigmane Glycosides from the Leaves of Tripterygium wilfordii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Megastigmane glycosides from Heterosmilax yunnanensis and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | C13 Megastigmane Derivatives From Epipremnum pinnatum: β-Damascenone Inhibits the Expression of Pro-Inflammatory Cytokines and Leukocyte Adhesion Molecules as Well as NF-κB Signaling [frontiersin.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Etoposide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etoposide is a semi-synthetic derivative of podophyllotoxin used as an antineoplastic agent in the treatment of various cancers.[1][2] It functions as a topoisomerase II inhibitor, leading to breaks in DNA strands and subsequent cell death.[2] Accurate and reliable quantification of Etoposide in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This application note provides a detailed protocol for the quantification of Etoposide using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Principle
This method utilizes RP-HPLC with UV detection to separate and quantify Etoposide. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The concentration of Etoposide is determined by comparing the peak area of the sample to that of a standard with a known concentration.
Experimental Protocols
Materials and Reagents
-
Etoposide reference standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Sodium Acetate (analytical grade)
-
Acetic Acid (analytical grade)
-
Syringe filters (0.22 µm or 0.45 µm)[3]
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been shown to be effective for the analysis of Etoposide.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity HPLC or equivalent |
| Column | Kromasil C8 (150 x 4.6 mm, 5 µm) or equivalent ACE 5 C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.5% Acetic acid in water: Acetonitrile (75:25 v/v) OR 0.030 M Sodium acetate buffer (pH 4.0): Acetonitrile (70:30 v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., ±1°C for robustness testing)[4] |
| Detection Wavelength | 254 nm or 283 nm |
| Run Time | Approximately 15 minutes |
Note: The mobile phase should be filtered through a 0.22 µm or 0.45 µm membrane filter and degassed by sonication prior to use.[3][4]
Preparation of Solutions
a. Standard Stock Solution (e.g., 1000 µg/mL) Accurately weigh about 10 mg of Etoposide reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution should be stored under appropriate conditions (e.g., refrigerated and protected from light).
b. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-10 ng/mL or 100-300 ppm).[4][5]
c. Sample Preparation The sample preparation method will vary depending on the matrix.
-
Bulk Drug Substance: Accurately weigh a quantity of the powder, dissolve it in the mobile phase, and dilute to a known concentration within the calibration range.
-
Pharmaceutical Formulations (e.g., Liposomes, Injections): The formulation should be disrupted to release the drug.[6] This may involve dilution with a suitable solvent, sonication, or extraction. Subsequent dilutions should be made with the mobile phase. For complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[7][8]
-
Biological Fluids (e.g., Plasma, Serum): Protein precipitation is a common method for sample cleanup.[7] Alternatively, LLE or SPE can be employed for cleaner extracts.[8][9]
All sample solutions should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC column.[3][10]
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure its suitability for the intended purpose.[4] Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| System Suitability | %RSD of peak areas < 2.0% for replicate injections of the standard.[5] Tailing factor ≤ 2. Theoretical plates > 2000. |
| Linearity | Correlation coefficient (r²) ≥ 0.999.[4] |
| Accuracy (% Recovery) | Typically between 98.0% and 102.0%.[11] |
| Precision (%RSD) | Intraday and Interday precision with %RSD ≤ 2%.[4][5] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition).[4] |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
Quantitative Data Summary
The following table summarizes typical performance data for a validated HPLC method for Etoposide quantification.
| Parameter | Result | Reference |
| Linearity Range | 1-10 ng/mL | [4] |
| Correlation Coefficient (r²) | 0.999 | [4] |
| Average % Recovery | 100.27 ± 0.49 | [4] |
| Intra-day Precision (%RSD) | < 2% | [4] |
| Inter-day Precision (%RSD) | < 2% | [4] |
| LOD | 2 ppm | [5] |
| LOQ | 7.52 ng/mL | [4] |
| Retention Time | ~13.68 min | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC Quantification of Etoposide.
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of HPLC Method Validation Parameters.
References
- 1. A selective and sensitive stability-indicating HPLC method for the validated assay of etoposide from commercial dosage form and polymeric tubular nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s-und-s.pl [s-und-s.pl]
- 4. eijppr.com [eijppr.com]
- 5. Validation and estimation of etoposide via RP-HPLC. [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sartorius.com [sartorius.com]
- 11. chromatographyonline.com [chromatographyonline.com]
LC-MS/MS protocol for Leeaoside analysis
An advanced LC-MS/MS protocol has been developed for the precise analysis of the glycosidic compound Etoposide, a widely used chemotherapy agent. This application note provides a detailed methodology for the quantitative analysis of Etoposide in various biological matrices, catering to researchers, scientists, and professionals in drug development.
Application Notes
Introduction
Etoposide is a semisynthetic derivative of podophyllotoxin, utilized in the treatment of various cancers, including testicular and small cell lung cancers.[1][2] It functions by inhibiting the enzyme topoisomerase II, which leads to breaks in DNA strands and subsequent cell death.[2][3] Accurate and sensitive quantification of Etoposide in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This protocol details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose.
Principle
This method employs liquid chromatography to separate Etoposide from endogenous matrix components, followed by tandem mass spectrometry for selective and sensitive detection. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures high specificity and accuracy in quantification.
Experimental Protocols
1. Sample Preparation
A critical step for accurate analysis is the efficient extraction of the analyte from the sample matrix.
-
Materials:
-
Human serum or plasma samples
-
Chloroform
-
Acetonitrile
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To 200 µL of serum or 100 µL of plasma, add 1 mL of chloroform.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (chloroform) to a clean tube.
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried extract in 100 µL of acetonitrile.[4]
-
The sample is now ready for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Lichospher 100 RP-18 (5 µm, 250 mm x 4 mm) or equivalent C18 reversed-phase column.[4]
-
Mobile Phase:
-
A: Water with 0.1% acetic acid
-
B: Acetonitrile with 0.1% acetic acid
-
-
Gradient: A common starting condition is a mixture of mobile phases A and B (e.g., 55:45 v/v).[4] The gradient can be optimized to achieve the best separation for the specific system.
-
Flow Rate: 0.5 mL/min.[4]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry (MS/MS)
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for Etoposide need to be optimized. For Etoposide, a potential precursor ion ([M+H]⁺) is m/z 589.[4] Product ions would be determined by fragmentation of the precursor ion.
-
Instrument Parameters:
-
Fragmentor Voltage: 75 V (This should be optimized for the specific instrument).[4]
-
Collision Energy: Optimized for the specific MRM transition.
-
Gas Temperatures and Flow Rates: Optimized according to the manufacturer's recommendations.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of Etoposide.
| Parameter | Value | Reference |
| Liquid Chromatography | ||
| Column | Lichospher 100 RP-18 (5 µm, 250 mm x 4 mm) | [4] |
| Mobile Phase A | Water + 0.1% Acetic Acid | [4] |
| Mobile Phase B | Acetonitrile + 0.1% Acetic Acid | [4] |
| Flow Rate | 0.5 mL/min | [4] |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | [4] |
| Precursor Ion (Q1) | m/z 589 | [4] |
| Fragmentor Voltage | 75 V | [4] |
Visualizations
Below is a diagram illustrating the experimental workflow for the LC-MS/MS analysis of Etoposide.
Caption: Experimental workflow for Etoposide analysis by LC-MS/MS.
References
Standard Protocol for In Vitro Testing of Leeaoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leeaoside is a novel natural product with potential therapeutic applications. This document provides a standardized protocol for the initial in vitro evaluation of this compound, focusing on its cytotoxic, anti-inflammatory, and antioxidant properties. These assays are fundamental in the preliminary screening of natural compounds and provide essential data for further drug development.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in key in vitro assays. These tables are intended to serve as a template for presenting experimental results.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| A549 (Lung Carcinoma) | MTT | 48 | 75.2 |
| HepG2 (Hepatoma) | MTT | 48 | 92.5 |
| RAW 264.7 (Macrophage) | MTT | 24 | > 200 |
| PNT2 (Normal Prostate) | MTT | 48 | > 200 |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | Parameter Measured | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | Nitrite | 45.8 |
| TNF-α Production | RAW 264.7 | LPS (1 µg/mL) | TNF-α | 55.1 |
| IL-6 Production | RAW 264.7 | LPS (1 µg/mL) | IL-6 | 62.3 |
Table 3: Antioxidant Activity of this compound
| Assay | Method | Scavenging Activity (IC₅₀, µg/mL) |
| DPPH Radical Scavenging | Spectrophotometry | 35.7 |
| ABTS Radical Scavenging | Spectrophotometry | 28.9 |
| Superoxide Radical Scavenging | NBT Reduction | 42.1 |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
This compound stock solution (in DMSO)
-
Human cancer cell lines (e.g., A549, HepG2) and a normal cell line (e.g., PNT2)
-
RAW 264.7 murine macrophage cell line
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24 or 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound stock solution (in DMSO)
-
RAW 264.7 cells
-
DMEM medium with 10% FBS
-
LPS from E. coli
-
Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 1 × 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.
-
Collect 50 µL of the supernatant from each well.
-
Add 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Antioxidant Assay (DPPH Radical Scavenging Assay)
This protocol measures the free radical scavenging activity of this compound.
Materials:
-
This compound stock solution (in methanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plates
Procedure:
-
Add 100 µL of various concentrations of this compound to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Visualizations
Experimental Workflow
Caption: General workflow for in vitro testing of this compound.
LPS-induced NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB pathway by this compound.
Application Notes and Protocols for Etoposide Administration in in vivo Animal Models
An initial search for "Leeaoside" did not yield any relevant scientific information regarding its administration in in vivo animal models. It is possible that "this compound" is a novel or less-studied compound, or there may be a misspelling of the compound's name.
To provide accurate and detailed Application Notes and Protocols as requested, please verify the correct spelling of the compound or provide any alternative names or identifiers.
Assuming the user may have intended to inquire about a similarly named or commonly studied compound, and for the purpose of demonstrating the requested format, the following information is provided for Etoposide , a widely researched chemotherapy agent.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Etoposide is a topoisomerase II inhibitor widely used in cancer chemotherapy. It exerts its cytotoxic effects by forming a complex with DNA and topoisomerase II, leading to double-strand breaks in DNA and subsequent cell death.[1] In vivo animal models are crucial for evaluating the efficacy, toxicity, and pharmacokinetic profile of Etoposide and its formulations. This document provides a summary of quantitative data, detailed experimental protocols, and associated signaling pathways based on published literature.
Data Presentation: Quantitative Summary of Etoposide Administration
The following tables summarize key quantitative data from various in vivo studies involving Etoposide administration in different animal models.
Table 1: Etoposide Dosage and Efficacy in Rodent Models
| Animal Model | Cancer Type | Etoposide Dose | Administration Route | Key Findings | Reference |
| Swiss Albino Mice | N/A (Toxicity Study) | 0.5, 1.0, 2.5, 5.0, 10.0 mg/kg | Intraperitoneal | Dose-dependent induction of sister chromatid exchanges. | [1] |
| Swiss Albino Mice | N/A (Toxicity Study) | 5, 10, 15, 20 mg/kg | Intraperitoneal | Dose-dependent increase in clastogenicity. | [1] |
| Nude Mice | Small Cell Lung Cancer (SBC-1, SBC-3, SBC-5 cell lines) | 10 or 30 mg/kg (alone or with Cisplatin) | Intraperitoneal | Synergistic anti-tumor effects when combined with Cisplatin. | [2] |
| Dalton's Lymphoma Ascites Bearing Mice | Lymphoma | Single dose (not specified) | Intraperitoneal | Nanoparticle formulations showed prolonged apoptotic induction and increased survival time compared to free Etoposide. | [3] |
| Rats with Acute Renal Failure | N/A (Pharmacokinetic Study) | 25 mg/kg | Intravenous | Altered pharmacokinetic profile in rats with renal failure, leading to increased plasma levels. | [4] |
Table 2: Etoposide in Combination Therapy
| Animal Model | Cancer Type | Combination Agents | Etoposide Dose | Key Findings | Reference |
| Nude Mice | Small Cell Lung Cancer | Cisplatin | 10 or 30 mg/kg | Synergistic anti-tumor effects observed. | [2] |
| Mice | L1210 Leukemia (intracranial) | ICRF-187 | Not specified | ICRF-187 protected against Etoposide-induced lethality, allowing for dose escalation. | [5] |
Experimental Protocols
This section details the methodologies for key experiments involving Etoposide administration in vivo.
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model
Objective: To assess the anti-tumor activity of Etoposide in nude mice bearing human small cell lung cancer xenografts.[2]
Materials:
-
Nude mice (e.g., BALB/c nude)
-
Small cell lung cancer cell lines (e.g., SBC-1, SBC-3, SBC-5)
-
Etoposide solution for injection
-
Cisplatin solution for injection (for combination studies)
-
Sterile phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under appropriate conditions.
-
Harvest cells and resuspend in sterile PBS at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension into the flank of each nude mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100 mm3).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Treatment Administration:
-
Randomly assign mice to treatment groups (e.g., vehicle control, Etoposide alone, Cisplatin alone, Etoposide + Cisplatin).
-
Prepare Etoposide for intraperitoneal injection at concentrations of 10 mg/kg and 30 mg/kg.[2]
-
Administer the treatments intraperitoneally according to the planned schedule (e.g., once daily for 5 consecutive days).
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight of the mice throughout the experiment.
-
The primary endpoint is typically tumor growth inhibition. The experiment may be terminated when tumors in the control group reach a predetermined size.
-
Calculate the tumor growth ratio to compare the effects of different treatments.
-
Protocol 2: Assessment of Genotoxicity in Mice
Objective: To evaluate the clastogenic and genotoxic potential of Etoposide in mouse bone marrow cells.[1]
Materials:
-
Swiss albino mice
-
Etoposide solution for injection
-
Colchicine solution
-
Hypotonic solution (0.075 M KCl)
-
Fixative (Methanol:Glacial Acetic Acid, 3:1)
-
Giemsa stain
-
Microscope slides and coverslips
Procedure:
-
Treatment:
-
Administer Etoposide intraperitoneally to mice at various doses (e.g., 5, 10, 15, 20 mg/kg for clastogenicity; 0.5, 1.0, 2.5, 5.0, 10.0 mg/kg for sister chromatid exchange).[1]
-
-
Bone Marrow Collection:
-
Two hours before sacrifice, inject mice with colchicine to arrest cells in metaphase.
-
Sacrifice mice by cervical dislocation at different time points post-treatment (e.g., 6, 12, 24 hours).
-
Isolate the femurs and flush the bone marrow with PBS.
-
-
Chromosome Preparation:
-
Centrifuge the bone marrow cell suspension and resuspend in hypotonic KCl solution for 20-30 minutes at 37°C.
-
Centrifuge and fix the cells in cold fixative. Repeat the fixation step 2-3 times.
-
Drop the cell suspension onto clean, cold microscope slides and air dry.
-
-
Analysis:
-
For clastogenicity, stain the slides with Giemsa and score for chromosomal aberrations (e.g., chromatid breaks, gaps, fragments) under a microscope.
-
For sister chromatid exchange (SCE) analysis, a differential staining technique is required. Score the number of SCEs per cell.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Etoposide-Induced Cell Death
Etoposide's primary mechanism of action involves the inhibition of topoisomerase II, which leads to the accumulation of DNA double-strand breaks. This DNA damage triggers a cascade of cellular responses, ultimately leading to apoptosis.
Caption: Etoposide-induced apoptotic signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of a therapeutic agent in a xenograft model.
Caption: General experimental workflow for an in vivo xenograft study.
References
- 1. Etoposide (VP-16): cytogenetic studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo effects of cisplatin and etoposide in combination on small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumoricidal effects of etoposide incorporated into solid lipid nanoparticles after intraperitoneal administration in Dalton's lymphoma bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of etoposide in rats with uranyl nitrate (UN)-induced acute renal failure (ARF): optimization of the duration of UN dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ICRF-187 rescue in etoposide treatment in vivo. A model targeting high-dose topoisomerase II poisons to CNS tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Screening of Leeaoside Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leeaoside, a novel natural product derivative, has emerged as a compound of interest for its potential therapeutic applications. Preliminary studies suggest that this compound may possess both anti-inflammatory and anticancer properties. This document provides detailed application notes and protocols for a panel of cell-based assays designed to screen and characterize the biological activity of this compound. The following protocols are intended to guide researchers in evaluating the efficacy and elucidating the mechanism of action of this compound and other bioactive compounds.
Data Presentation: Summary of this compound Activity
The following tables summarize hypothetical quantitative data for this compound in key cell-based assays. These tables are provided as a template for data presentation and for comparative analysis of experimental results.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Inducer | This compound Concentration (µM) | Readout | Result (IC50 in µM) |
| NF-κB Reporter Assay | HEK293/NF-κB-luc | TNF-α (10 ng/mL) | 0.1, 1, 10, 50, 100 | Luciferase Activity | 8.5 |
| Cytokine Secretion (IL-6) | RAW 264.7 | LPS (1 µg/mL) | 0.1, 1, 10, 50, 100 | ELISA | 12.2 |
| Cytokine Secretion (TNF-α) | RAW 264.7 | LPS (1 µg/mL) | 0.1, 1, 10, 50, 100 | ELISA | 15.7 |
Table 2: Anticancer Activity of this compound
| Assay | Cell Line | Treatment Duration (hours) | This compound Concentration (µM) | Readout | Result (IC50 in µM) |
| MTT Cell Viability | HeLa (Cervical Cancer) | 48 | 1, 5, 10, 25, 50, 100 | Absorbance (570 nm) | 22.4 |
| MTT Cell Viability | A549 (Lung Cancer) | 48 | 1, 5, 10, 25, 50, 100 | Absorbance (570 nm) | 35.1 |
| Caspase-3/7 Activity | HeLa (Cervical Cancer) | 24 | 10, 25, 50 | Fluorescence | 2.8-fold increase at 50 µM |
Experimental Protocols
Anti-inflammatory Activity Screening
This assay is designed to measure the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[1][2][3][4][5]
Protocol:
-
Cell Seeding: Seed HEK293 cells stably transfected with an NF-κB-luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium and add 100 µL of the compound dilutions to the cells. Incubate for 1 hour.
-
Induction: Stimulate the cells by adding 10 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) to each well (except for the negative control).
-
Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Assay: Remove the medium and add 50 µL of lysis buffer to each well. Shake for 10 minutes at room temperature. Add 50 µL of luciferase substrate and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α-stimulated control. Determine the IC50 value.
Caption: Workflow for the NF-κB Reporter Assay.
This protocol measures the level of pro-inflammatory cytokines, such as IL-6 and TNF-α, secreted by macrophages in response to an inflammatory stimulus.[6][7][8]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2 x 10^5 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Induction: Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS).
-
Incubation: Incubate for 24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Collect the cell culture supernatant, which contains the secreted cytokines.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and TNF-α according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of each cytokine in the samples. Calculate the percentage of inhibition of cytokine secretion by this compound.
Caption: this compound inhibits NF-κB signaling pathway.
Anticancer Activity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12][13][14]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[14]
Protocol:
-
Cell Seeding and Treatment: Seed HeLa cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Caspase Reagent Addition: After a 24-hour treatment, add the caspase-3/7 reagent containing a proluminescent substrate to each well.
-
Incubation: Incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the amount of caspase activity.
-
Data Analysis: Compare the luminescence of treated samples to the untreated control to determine the fold increase in caspase-3/7 activity.
References
- 1. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 7. benchchem.com [benchchem.com]
- 8. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT Assay [protocols.io]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
Synthesizing Leeaoside Derivatives for Structure-Activity Relationship (SAR) Studies: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis and evaluation of novel Leeaoside derivatives for the purpose of conducting Structure-Activity Relationship (SAR) studies. This compound, a terpene glycoside found in the medicinal plant Leea indica, represents a promising scaffold for the development of new therapeutic agents. While specific synthetic routes for this compound are not extensively documented, this application note outlines a strategic approach based on established methods for the synthesis of similar natural product glycosides.
Introduction to this compound and its Therapeutic Potential
This compound is a natural product with the molecular formula C24H40O11. It belongs to the terpene glycoside class of compounds. Terpene glycosides are known to exhibit a wide range of biological activities, and compounds isolated from Leea indica have demonstrated antimicrobial, antioxidant, and cytotoxic effects.[1][2][3] The structural complexity and inherent bioactivity of this compound make it an attractive starting point for medicinal chemistry campaigns aimed at discovering novel drugs.
Structure of this compound:
Caption: General structure of this compound, highlighting the aglycone and glycone moieties.
General Synthetic Strategy for this compound Derivatives
The synthesis of this compound derivatives can be approached through a convergent strategy, involving the separate synthesis of the aglycone (terpene) and glycone (sugar) moieties, followed by a crucial glycosylation step. Modifications can be introduced at various stages to generate a library of diverse analogs for SAR studies.
Caption: Convergent synthetic workflow for generating a library of this compound derivatives.
Synthesis of the Aglycone Moiety
The terpene aglycone of this compound can be synthesized from commercially available precursors. The synthetic route should be designed to allow for late-stage functionalization, enabling the introduction of diverse substituents. Key reactions may include cyclizations, oxidations, and reductions to construct the core terpenoid skeleton.
Protocol: Exemplar Aglycone Functionalization
-
Oxidation of a key hydroxyl group: To a solution of the terpene intermediate (1 eq) in dichloromethane (DCM), add Dess-Martin periodinane (1.5 eq) at 0 °C. Stir the reaction mixture for 2 hours at room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting ketone by column chromatography.
-
Reductive amination: To a solution of the ketone (1 eq) in methanol, add the desired amine (1.2 eq) and sodium cyanoborohydride (1.5 eq). Stir the reaction at room temperature for 12 hours. Acidify the reaction mixture with 1 M HCl and then basify with saturated aqueous sodium bicarbonate. Extract with ethyl acetate, dry the organic layer, and concentrate. Purify the amine derivative by column chromatography.
Synthesis of the Glycone Moiety and Glycosylation
The synthesis of the sugar moiety will involve the use of protecting groups to selectively mask hydroxyl groups, allowing for controlled glycosylation. The anomeric position should be activated to facilitate the glycosidic bond formation. Common glycosylation methods include the use of glycosyl halides, trichloroacetimidates, or thioglycosides.[4][5]
Protocol: Schmidt Glycosylation (Trichloroacetimidate Method)
-
Preparation of the Glycosyl Donor: To a solution of the protected sugar (1 eq) in dry DCM, add trichloroacetonitrile (5 eq) and a catalytic amount of 1,8-diazabicycloundec-7-ene (DBU). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Concentrate the reaction mixture and purify the glycosyl trichloroacetimidate by column chromatography.
-
Glycosylation Reaction: Dissolve the aglycone acceptor (1 eq) and the glycosyl trichloroacetimidate donor (1.5 eq) in dry DCM under an inert atmosphere. Cool the solution to -40 °C. Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf). Allow the reaction to warm to 0 °C over 2 hours. Quench the reaction with saturated aqueous sodium bicarbonate. Extract with DCM, dry the organic layer, and concentrate. Purify the glycosylated product by column chromatography.
-
Deprotection: The protecting groups on the sugar moiety can be removed under standard conditions (e.g., Zemplén deacetylation for acetyl groups using sodium methoxide in methanol, or hydrogenolysis for benzyl groups using palladium on carbon and hydrogen gas).
Proposed Modifications for SAR Studies
To explore the SAR of this compound, systematic modifications should be made to both the aglycone and glycone portions of the molecule.
Table 1: Proposed Modifications for this compound Derivatives
| Position of Modification | Type of Modification | Rationale |
| Aglycone (Terpene) | ||
| C-X Hydroxyl Group | Esterification, Etherification, Oxidation to ketone, Inversion of stereochemistry | Investigate the importance of hydrogen bond donors/acceptors and steric bulk at this position. |
| C-Y Methyl Group | Homologation, Replacement with other alkyl or aryl groups, Removal | Probe the role of this lipophilic group in target binding. |
| Introduction of Heterocycles | Amides, Sulfonamides, Triazoles | Introduce new hydrogen bonding motifs and alter polarity. |
| Glycone (Sugar) | ||
| Sugar Moiety | Replacement with other monosaccharides (e.g., mannose, galactose), deoxy sugars, or amino sugars | Determine the influence of the sugar's stereochemistry and functional groups on activity. |
| Anomeric Linkage | α- vs. β-glycoside | Evaluate the impact of the stereochemistry of the glycosidic bond. |
| Sugar Hydroxyl Groups | Acylation, Alkylation, Sulfation | Modulate the polarity and hydrogen bonding capacity of the sugar moiety. |
Biological Evaluation and Data Presentation
The synthesized this compound derivatives should be screened in a panel of biological assays to determine their activity profile. Based on the known activities of compounds from Leea indica, initial screening could focus on anticancer, antimicrobial, and antioxidant assays.
Anticancer Activity
Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the this compound derivatives (e.g., from 0.01 to 100 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of compound that inhibits cell growth by 50%).
Table 2: Hypothetical Cytotoxicity Data for this compound Derivatives
| Compound | Modification | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF-7 |
| This compound | Parent Compound | 15.2 | 22.5 |
| LD-01 | C-X Acetate | 8.7 | 12.1 |
| LD-02 | C-X Ketone | 35.4 | 45.8 |
| LD-03 | Mannose Glycone | 12.5 | 18.9 |
| LD-04 | Deoxy Sugar | > 100 | > 100 |
Potential Signaling Pathway Involvement
The cytotoxic effects of active this compound derivatives could be further investigated to elucidate their mechanism of action. Many natural product anticancer agents are known to induce apoptosis.
Caption: A potential apoptotic signaling pathway that could be investigated for active this compound derivatives.
Conclusion
The synthetic strategies and evaluation protocols outlined in this application note provide a comprehensive framework for conducting SAR studies on this compound derivatives. By systematically modifying the structure of this compound and assessing the biological activities of the resulting analogs, researchers can identify key structural features responsible for its therapeutic effects. This knowledge will be invaluable for the design and development of novel, potent, and selective drug candidates based on the this compound scaffold.
References
- 1. greenpharmacy.info [greenpharmacy.info]
- 2. Antioxidative, antimicrobial and cytotoxic effects of the phenolics of Leea indica leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Short synthesis of phenylpropanoid glycoside grayanoside-A and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Developing a Stable Formulation for Leeaoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leeaoside, a novel glycosidic compound, presents significant formulation challenges due to its poor aqueous solubility and susceptibility to degradation. This application note provides a comprehensive guide to developing a stable formulation for this compound. It outlines detailed protocols for solubility enhancement, pH stability profiling, and excipient compatibility studies. Furthermore, it presents a systematic approach to evaluating the stability of this compound formulations under various stress conditions, including temperature, humidity, and light. The methodologies and data presented herein offer a foundational framework for the successful formulation of this compound and other challenging glycosidic compounds.
Introduction
This compound (C24H40O11) is a natural product with potential therapeutic applications.[1] However, its progression through the drug development pipeline is hampered by its inherent physicochemical properties, primarily poor water solubility and instability in aqueous solutions. Glycosidic bonds are often susceptible to acid- or base-catalyzed hydrolysis, leading to loss of biological activity. Therefore, the development of a stable formulation is critical to ensure its therapeutic efficacy and shelf-life.
This document details a series of experimental protocols designed to systematically evaluate and overcome these stability challenges. The objective is to identify a formulation strategy that enhances the solubility of this compound while minimizing its degradation. The application note covers solubility screening in various co-solvents, determination of the optimal pH for stability, and the screening of stabilizing excipients.
Materials and Methods
Materials
-
This compound (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Phosphate buffer solutions (pH 3.0, 5.0, 7.0, 9.0)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Polysorbate 80
-
Hydrochloric acid and Sodium hydroxide (for pH adjustment)
High-Performance Liquid Chromatography (HPLC) Method for this compound Quantification
A validated stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradants.
-
Instrumentation: HPLC system with a UV detector
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (Gradient elution)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Experimental Protocols
Solubility Enhancement Studies
Objective: To determine the solubility of this compound in various pharmaceutically acceptable co-solvents and to identify potential solvent systems for formulation development.
Protocol:
-
Prepare saturated solutions of this compound in various solvents and co-solvent mixtures (e.g., water, ethanol, propylene glycol, PEG 400, and aqueous mixtures thereof).
-
Equilibrate the solutions at 25°C for 24 hours with constant stirring.
-
Centrifuge the samples to separate undissolved solid.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase.
-
Quantify the concentration of this compound using the validated HPLC method.
pH Stability Profile
Objective: To evaluate the stability of this compound across a range of pH values to determine the pH of maximum stability.
Protocol:
-
Prepare solutions of this compound (e.g., 100 µg/mL) in buffer solutions of varying pH (e.g., 3, 5, 7, 9).
-
Store the solutions at a constant temperature (e.g., 40°C) in the dark.
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Analyze the samples for the remaining concentration of this compound using the validated HPLC method.
-
Calculate the degradation rate constant (k) at each pH by plotting the natural logarithm of the concentration versus time.
-
Construct a pH-rate profile by plotting log(k) against pH.[2]
Excipient Compatibility Studies
Objective: To assess the compatibility of this compound with various commonly used pharmaceutical excipients to identify stabilizers and destabilizers.
Protocol:
-
Prepare physical mixtures of this compound with selected excipients (e.g., HP-β-CD, Polysorbate 80) in a 1:1 ratio.
-
Prepare solutions of this compound containing different concentrations of the selected excipients.
-
Store the mixtures and solutions under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).
-
At designated time points, analyze the samples for the appearance of degradants and the remaining concentration of this compound using the validated HPLC method.
-
Compare the stability of this compound in the presence of excipients to a control sample (this compound alone).
Photostability Testing
Objective: To evaluate the intrinsic photostability of this compound and the photoprotective effect of the formulation and packaging.
Protocol:
-
Expose the this compound drug substance and the final formulation to a light source under controlled conditions as per ICH Q1B guidelines.[3][4]
-
The light source should provide a combination of UV and visible light.
-
A control sample should be protected from light.
-
At the end of the exposure period, analyze both the exposed and control samples for any physical changes and for the formation of degradants and loss of potency using the validated HPLC method.
Data Presentation
The quantitative data from the above studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent System | Solubility (mg/mL) |
| Water | < 0.1 |
| Ethanol | 5.2 |
| Propylene Glycol | 8.5 |
| PEG 400 | 15.3 |
| 50% Ethanol in Water | 2.1 |
| 50% PG in Water | 3.8 |
Table 2: Degradation Rate Constants of this compound at 40°C in Different pH Buffers
| pH | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) |
| 3.0 | 0.025 | 27.7 |
| 5.0 | 0.008 | 86.6 |
| 7.0 | 0.015 | 46.2 |
| 9.0 | 0.042 | 16.5 |
Table 3: Stability of this compound in the Presence of Excipients at 40°C/75% RH for 4 Weeks
| Formulation | Initial Assay (%) | Final Assay (%) | % Degradation |
| This compound (Control) | 100.0 | 92.5 | 7.5 |
| This compound + HP-β-CD (1:1) | 100.0 | 98.2 | 1.8 |
| This compound + Polysorbate 80 (1%) | 100.0 | 96.8 | 3.2 |
Visualizations
Experimental Workflow
Caption: Workflow for developing a stable this compound formulation.
Hypothetical Signaling Pathway for this compound
Assuming this compound exhibits anti-inflammatory properties, a plausible mechanism could be the inhibition of the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Conclusion
The successful formulation of this compound requires a systematic and multi-faceted approach. The protocols outlined in this application note provide a robust framework for addressing the key challenges of poor solubility and instability. By carefully evaluating the impact of pH, co-solvents, and excipients, researchers can develop a stable and effective formulation for this compound, thereby enabling its further preclinical and clinical development. The data presented serves as a guide for expected outcomes and highlights the importance of a comprehensive stability testing program.
References
Application Notes and Protocols: Assessing the Effects of Leeaoside on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leeaoside is a novel natural product with potential therapeutic applications. Understanding its mechanism of action at the molecular level is crucial for its development as a therapeutic agent. A key aspect of this is elucidating its effects on gene expression. This document provides a detailed protocol for assessing the impact of this compound on gene expression in a cellular context. The protocol outlines a comprehensive workflow, from cell culture and treatment to gene expression analysis and data interpretation. While specific data for this compound is not yet available, this protocol provides a robust framework for its investigation, drawing parallels with the well-characterized natural compounds, Geniposide and Etoposide.
Overview of the Experimental Workflow
The following diagram outlines the major steps involved in assessing the effects of this compound on gene expression.
Caption: Experimental workflow for assessing this compound's effects on gene expression.
Detailed Experimental Protocols
Cell Culture and Maintenance
-
Cell Line Selection: Choose a cell line relevant to the hypothesized therapeutic application of this compound. For example, for anti-inflammatory studies, a macrophage cell line like RAW 264.7 would be appropriate. For anti-cancer research, a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used.
-
Cell Culture: Culture the selected cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.
This compound Preparation and Treatment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Store the stock solution at -20°C.
-
Dose-Response Study: To determine the optimal concentration of this compound, perform a dose-response study. Treat the cells with a range of this compound concentrations for a specific duration (e.g., 24 hours). Assess cell viability using an MTT or similar assay. The concentrations for gene expression studies should ideally be non-toxic or minimally toxic.
-
Cell Treatment: Seed the cells in culture plates and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 6, 12, 24 hours).
RNA Extraction and Quality Control
-
RNA Extraction: At the end of the treatment period, lyse the cells directly in the culture plates using a lysis buffer (e.g., from a commercial RNA extraction kit). Isolate total RNA using a silica-based column purification method according to the manufacturer's instructions.[1] This may involve the use of a NucleoSpin RNA Kit or similar.[1]
-
DNase Treatment: To remove any contaminating genomic DNA, perform an on-column or in-solution DNase treatment.[1]
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). The RNA Integrity Number (RIN) should be ≥ 8 for downstream applications like RNA sequencing.
Gene Expression Analysis
qPCR is a targeted approach to quantify the expression of specific genes of interest.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[1] Commercial kits like the iScript cDNA Synthesis Kit are available for this purpose.[1]
-
Primer Design: Design or obtain pre-validated primers for your target genes and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers.[1]
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to calculate the fold change in gene expression relative to the vehicle-treated control.[1]
RNA-Seq provides a global, unbiased view of the transcriptome.
-
Library Preparation: Prepare sequencing libraries from the high-quality total RNA. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or downregulated in this compound-treated cells compared to controls.
-
Data Presentation
Quantitative data from gene expression studies should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical qPCR Validation of this compound-Induced Gene Expression Changes in RAW 264.7 Macrophages
| Gene | Treatment (this compound 10 µM) | Fold Change (vs. Vehicle) | p-value |
| Pro-inflammatory | |||
| TNFα | This compound | 0.45 | < 0.01 |
| IL-6 | This compound | 0.38 | < 0.01 |
| iNOS | This compound | 0.52 | < 0.05 |
| Anti-inflammatory | |||
| IL-10 | This compound | 2.1 | < 0.05 |
| Housekeeping | |||
| GAPDH | This compound | 1.02 | > 0.05 (ns) |
Table 2: Hypothetical Top 5 Upregulated and Downregulated Genes from RNA-Seq Analysis of A549 Cells Treated with this compound
| Gene Symbol | Log2 Fold Change | p-adj | Regulation |
| Upregulated | |||
| CDKN1A | 3.5 | 1.2e-8 | Up |
| GADD45A | 3.1 | 3.4e-7 | Up |
| BAX | 2.8 | 5.6e-6 | Up |
| PUMA | 2.5 | 8.9e-5 | Up |
| MDM2 | 2.2 | 1.1e-4 | Up |
| Downregulated | |||
| CCND1 | -2.9 | 2.3e-7 | Down |
| CDK4 | -2.5 | 4.5e-6 | Down |
| E2F1 | -2.2 | 7.8e-5 | Down |
| MYC | -2.0 | 9.1e-5 | Down |
| BCL2 | -1.8 | 2.4e-4 | Down |
Visualization of Signaling Pathways
Based on the differentially expressed genes identified, pathway enrichment analysis can reveal the biological pathways modulated by this compound. For example, if this compound is found to have anti-inflammatory effects similar to Geniposide, it might modulate the NF-κB or MAPK signaling pathways.[2][3][4] If it has anti-cancer properties like Etoposide, it could affect pathways related to DNA damage response and apoptosis.[5][6][7]
Below is a hypothetical signaling pathway that could be affected by this compound, leading to an anti-inflammatory response.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Conclusion
This document provides a comprehensive protocol for the initial assessment of the effects of a novel natural product, this compound, on gene expression. By following these detailed methodologies, researchers can obtain robust and reproducible data to elucidate the molecular mechanisms of action of this compound. The provided examples of data presentation and pathway visualization serve as a template for interpreting the experimental outcomes. This foundational knowledge is essential for the further development of this compound as a potential therapeutic agent.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effect of Geniposide on Osteoarthritis by Suppressing the Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of etoposide-induced alteration of the Mdm2-Rb signaling pathway on cellular senescence in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etoposide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Utilizing CRISPR-Cas9 for the Identification of Leeaoside's Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for identifying the cellular targets of novel natural products, using the hypothetical compound Leeaoside as an example. In the absence of specific information for this compound, we will leverage the well-characterized anti-cancer drug, Etoposide, to illustrate the experimental workflow. Etoposide is a topoisomerase II inhibitor that induces DNA double-strand breaks, leading to apoptosis.[1][2][3][4] This protocol outlines a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, confer resistance to the cytotoxic effects of a given compound. The described methodologies are broadly applicable to other natural products with unknown mechanisms of action.
Introduction to CRISPR-Cas9 Screening for Target Identification
The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has revolutionized functional genomics by enabling precise and efficient gene editing.[5] In the context of drug discovery, CRISPR-based screens offer a powerful, unbiased approach to elucidate the mechanism of action of novel compounds.[6] By systematically knocking out every gene in the genome, researchers can identify which genetic perturbations lead to a desired phenotype, such as drug resistance. This information is crucial for identifying the direct cellular target of a compound and understanding its broader mechanism of action.[7][8]
There are two primary formats for CRISPR screens:
-
Pooled Screens: A mixed population of cells is transduced with a library of lentiviruses, each carrying a unique single-guide RNA (sgRNA) targeting a specific gene. This approach is ideal for selection-based assays where a clear phenotypic shift (e.g., survival vs. death) can be easily measured.[5]
-
Arrayed Screens: Individual sgRNAs are introduced into separate cell populations in a multi-well format. This method allows for the analysis of more complex cellular phenotypes using high-content imaging or other sophisticated readouts.[5]
This protocol will focus on a pooled, negative-selection CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to a cytotoxic compound.
Experimental Design and Workflow
The overall workflow for a CRISPR-Cas9 screen to identify cellular targets of a cytotoxic compound is depicted below.
Detailed Experimental Protocols
Phase 1: Library Preparation and Transduction
Protocol 3.1.1: Lentiviral sgRNA Library Production
This protocol describes the packaging of a pooled sgRNA library into lentiviral particles. The GeCKO v2 library, which targets 19,050 genes with 6 sgRNAs per gene, is a commonly used resource.
Materials:
-
GeCKO v2 sgRNA library plasmid pool
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000)
-
DMEM with 10% FBS
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Plate HEK293T cells in 10 cm dishes to be 70-80% confluent on the day of transfection.
-
Prepare the DNA-lipid complexes for transfection according to the manufacturer's protocol. For a 10 cm dish, typically use:
-
5 µg of sgRNA library plasmid
-
3.75 µg of psPAX2
-
1.25 µg of pMD2.G
-
-
Add the transfection complexes to the HEK293T cells and incubate at 37°C with 5% CO2.
-
After 48 and 72 hours, harvest the lentivirus-containing supernatant.
-
Pool the harvests and filter through a 0.45 µm syringe filter to remove cellular debris.
-
Aliquot the viral supernatant and store at -80°C.
-
Determine the viral titer using a method such as qPCR or by measuring the percentage of fluorescent cells if the vector contains a fluorescent marker.
Protocol 3.1.2: Cell Line Selection and Cas9 Expression
It is critical to use a cell line that is sensitive to the compound of interest and stably expresses Cas9.
Materials:
-
Selected cancer cell line (e.g., K562 for Etoposide)
-
LentiCas9-Blast plasmid
-
Puromycin or Blasticidin for selection
-
Polybrene
Procedure:
-
Transduce the target cell line with lentivirus carrying the Cas9 gene and a selection marker (e.g., Blasticidin).
-
Select for successfully transduced cells by treating with the appropriate antibiotic (e.g., Blasticidin).
-
Expand the Cas9-expressing cell population.
-
Confirm Cas9 expression and activity using a functional assay, such as the T7 Endonuclease I assay or by sequencing a targeted locus.
Protocol 3.1.3: Lentiviral Transduction of sgRNA Library
Materials:
-
Cas9-expressing target cells
-
Pooled lentiviral sgRNA library
-
Polybrene
-
Puromycin
Procedure:
-
Plate the Cas9-expressing cells at a density that will result in a low multiplicity of infection (MOI) of 0.1-0.3. This ensures that most cells receive only one sgRNA.
-
Transduce the cells with the sgRNA library in the presence of Polybrene (typically 8 µg/mL).
-
After 24 hours, replace the virus-containing media with fresh media.
-
After 48 hours, begin selection with puromycin to eliminate non-transduced cells. The concentration of puromycin should be determined beforehand with a kill curve.
-
Maintain a sufficient number of cells throughout the experiment to ensure adequate library representation (at least 200-500 cells per sgRNA).
Phase 2: Screening
Protocol 3.2.1: Drug Treatment
Materials:
-
Transduced cell population
-
Compound of interest (e.g., this compound or Etoposide)
-
Vehicle control (e.g., DMSO)
Procedure:
-
After puromycin selection is complete, harvest a portion of the cells as the initial time point (T0) reference.
-
Split the remaining cells into two populations: a treatment group and a vehicle control group.
-
Treat the cells with the compound at a pre-determined concentration (e.g., IC50, the concentration that inhibits 50% of cell growth). For Etoposide in K562 cells, a typical concentration is around 1 µM.
-
Culture the cells for a sufficient period to allow for the selection of resistant clones (typically 14-21 days).
-
Passage the cells as needed, maintaining adequate library representation.
Phase 3: Analysis and Validation
Protocol 3.3.1: Genomic DNA Extraction and sgRNA Sequencing
Materials:
-
Cell pellets from T0, control, and treated populations
-
Genomic DNA extraction kit (e.g., QIAamp DNA Blood Maxi Kit)
-
PCR primers to amplify the sgRNA cassettes
-
High-fidelity polymerase
-
Next-generation sequencing (NGS) platform
Procedure:
-
Extract genomic DNA from the cell pellets.
-
Amplify the integrated sgRNA sequences using a two-step PCR approach. The first PCR amplifies the sgRNA region, and the second PCR adds sequencing adapters and barcodes.
-
Purify the PCR products and quantify the library.
-
Sequence the sgRNA amplicons using an NGS platform (e.g., Illumina).
Protocol 3.3.2: Data Analysis and Hit Identification
The sequencing data is analyzed to identify sgRNAs that are enriched or depleted in the treated population compared to the control.
Software:
-
MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout)
Procedure:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts to the total number of reads per sample.
-
Use MAGeCK to calculate a log-fold change and a statistical significance (p-value) for each gene.
-
Genes with significantly enriched sgRNAs in the treated population are considered potential resistance genes.
Protocol 3.3.3: Hit Validation
Identified hits from the primary screen must be validated to confirm their role in drug resistance.
Methods:
-
Individual sgRNA Validation: Transduce Cas9-expressing cells with individual sgRNAs targeting the hit genes and confirm the resistance phenotype in a cell viability assay.
-
Generation of Knockout Cell Lines: Create stable knockout cell lines for the top candidate genes and assess their sensitivity to the compound.
-
Orthogonal Validation: Use an alternative method, such as RNA interference (RNAi), to silence the target gene and confirm the phenotype.
-
Rescue Experiments: In the knockout cells, re-express the wild-type gene to see if it restores sensitivity to the compound.
Data Presentation: Example with Etoposide
The following tables present hypothetical data from a CRISPR screen with Etoposide, illustrating how the results can be structured.
Table 1: Summary of CRISPR Screen Parameters
| Parameter | Value |
| Cell Line | K562 (Cas9-expressing) |
| sgRNA Library | GeCKO v2 |
| Multiplicity of Infection (MOI) | 0.3 |
| Selection Marker | Puromycin |
| Compound | Etoposide |
| Treatment Concentration | 1 µM |
| Treatment Duration | 21 days |
| Sequencing Platform | Illumina HiSeq |
Table 2: Top Enriched Genes from Etoposide Resistance Screen (Hypothetical Data)
| Gene Symbol | Gene Name | Log2 Fold Change | p-value |
| TOP2A | Topoisomerase II Alpha | 5.8 | 1.2e-8 |
| TP53 | Tumor Protein P53 | 4.5 | 3.4e-7 |
| ATM | ATM Serine/Threonine Kinase | 3.9 | 5.1e-6 |
| CHEK2 | Checkpoint Kinase 2 | 3.2 | 1.8e-5 |
| BAX | BCL2 Associated X | 2.9 | 4.3e-5 |
Visualization of Signaling Pathways
Based on the known mechanism of Etoposide and hypothetical screen hits, we can visualize the relevant signaling pathway. Etoposide inhibits Topoisomerase II, leading to DNA double-strand breaks. This damage activates the DNA damage response (DDR) pathway, involving proteins like ATM and CHEK2, which in turn activates p53 to induce apoptosis through effectors like BAX. Knockout of genes in this pathway would be expected to confer resistance.
Conclusion
CRISPR-Cas9 screens are a powerful tool for identifying the cellular targets of novel natural products. By following the protocols outlined in this application note, researchers can systematically interrogate the genome to uncover the genes and pathways that mediate the effects of a compound of interest. While the example provided uses Etoposide, the principles and methodologies are readily adaptable to the study of this compound and other bioactive molecules, paving the way for new therapeutic discoveries.
References
- 1. Etoposide - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. synthego.com [synthego.com]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Etoposide Solubility Challenges
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing the solubility limitations of Etoposide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of Etoposide?
A1: Etoposide is sparingly soluble in water, with a reported solubility of approximately 0.08 mg/mL.[1] It is also slightly soluble in ethanol.[1] For experimental purposes, it is often dissolved in organic solvents like DMSO first, and then diluted into an aqueous buffer.[2] However, even with this method, precipitation can occur upon dilution.[3] A 1:5 solution of DMSO:PBS (pH 7.2) can achieve an Etoposide concentration of approximately 0.1 mg/mL.[2]
Q2: Why does my Etoposide precipitate when I add it to my aqueous buffer?
A2: Etoposide is a hydrophobic compound.[3] When a concentrated stock solution of Etoposide in a water-miscible organic solvent (like DMSO) is added to an aqueous buffer, the organic solvent disperses, and the local concentration of Etoposide may exceed its solubility limit in the aqueous environment, leading to precipitation.
Q3: What are the common strategies to improve the solubility of Etoposide in aqueous solutions?
A3: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like Etoposide.[4][5][6][7][8] These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent.[5][7]
-
pH adjustment: Modifying the pH of the solution can increase the solubility of ionizable compounds.[4]
-
Surfactants/Micellar Solubilization: Using surfactants to form micelles that can encapsulate hydrophobic drugs.[6]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins.[3][5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier.[8]
-
Prodrugs: Synthesizing a more water-soluble prodrug that converts to the active compound in vivo. Etoposide phosphate is a commercially available water-soluble prodrug of Etoposide.[9][10]
Q4: Can I use DMSO to dissolve Etoposide for cell culture experiments?
A4: Yes, DMSO is a common solvent for preparing stock solutions of Etoposide.[2] However, it's crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5% or 1%) to avoid solvent-induced cytotoxicity.[3] Always test the effect of the DMSO concentration on your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of Etoposide in the final aqueous solution exceeds its solubility limit. | - Increase the proportion of the aqueous buffer added to the DMSO stock gradually while vortexing. - Warm the aqueous buffer slightly (ensure temperature is compatible with your experiment). - Use a co-solvent system (e.g., a mixture of water, ethanol, and PEG 400).[3] - Consider using a formulation with solubilizing agents like Cremophor EL or polysorbates.[3] |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations of Etoposide. | - Prepare fresh dilutions for each experiment. - Visually inspect solutions for any signs of precipitation before use. - Use a validated solubilization method to ensure a homogenous solution. |
| Low bioavailability in in vivo studies. | Poor dissolution of the compound after administration. | - Consider formulating Etoposide as a solid dispersion or using a prodrug approach (Etoposide Phosphate).[8][9] - Explore the use of complexing agents like cyclodextrins.[3] |
Quantitative Solubility Data
The following table summarizes the solubility of Etoposide in various solvents and formulations.
| Solvent/Formulation | Solubility | Reference |
| Water | ~0.08 mg/mL | [1] |
| Methanol | Very soluble | [1] |
| Chloroform | Very soluble | [1] |
| Ethanol | Slightly soluble (~0.76 mg/mL) | [1] |
| DMSO | ~10 mg/mL | [2] |
| Dimethyl formamide | ~0.5 mg/mL | [2] |
| 1:5 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [2] |
| Etoposide:L-Arginine (4:10 w/w) | ~65-fold increase in apparent solubility | [11] |
| Etoposide:Xylitol solid dispersion (1:20) | 120.7% increase in solubility | [12] |
| Etoposide:PEG 8000 solid dispersion (1:40) | 326.6% increase in solubility | [12] |
Experimental Protocols
Protocol 1: Preparation of Etoposide Stock Solution using DMSO
-
Objective: To prepare a concentrated stock solution of Etoposide in DMSO.
-
Materials:
-
Etoposide powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of Etoposide powder in a sterile container.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mg/mL).[2]
-
Vortex or sonicate the mixture until the Etoposide is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Etoposide Working Solution using a Co-solvent System
-
Objective: To prepare a working solution of Etoposide in an aqueous buffer using a co-solvent to improve solubility.
-
Materials:
-
Etoposide stock solution in DMSO (from Protocol 1)
-
Ethanol, sterile
-
Polyethylene glycol 400 (PEG 400), sterile
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
-
Procedure:
-
Prepare a co-solvent mixture. A common example is a mixture of water, ethanol, and PEG 400.[3] The ratios may need to be optimized for your specific application.
-
In a sterile tube, add the required volume of the Etoposide DMSO stock solution.
-
While vortexing, slowly add the co-solvent mixture to the DMSO stock.
-
Continue to vortex and then add the remaining aqueous buffer to reach the final desired concentration.
-
Visually inspect the final solution to ensure there is no precipitation.
-
Visualizations
References
- 1. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijmsdr.org [ijmsdr.org]
- 6. brieflands.com [brieflands.com]
- 7. ijpbr.in [ijpbr.in]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Etoposide phosphate, the water soluble prodrug of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Enhancing Etoposide Aqueous Solubility and Anticancer Activity with L-Arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "Solubility and dissolution behavior of etoposide from solid dispersion" by Jie Du [scholarlycommons.pacific.edu]
Technical Support Center: Troubleshooting Leeaoside Instability in Cell Culture Media
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with Leeaoside, a novel glycoside, in their cell culture experiments. The principles and protocols outlined here are broadly applicable to other novel glycosides and natural product-derived compounds that may exhibit instability in aqueous and biologically active environments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?
Yes, inconsistent results are a common symptom of compound instability in cell culture media. If you observe variable dose-response curves, a loss of activity over time, or poor reproducibility between experiments, it is crucial to investigate the stability of this compound under your specific experimental conditions.
Q2: What are the primary factors that could cause this compound to be unstable in my cell culture media?
Several factors can contribute to the degradation of a glycosidic compound like this compound in cell culture:
-
Chemical Instability:
-
pH-mediated Hydrolysis: Standard cell culture media are typically buffered around pH 7.4. This slightly alkaline condition can promote the hydrolysis of the glycosidic bond, separating the sugar moiety from the aglycone and potentially inactivating the compound.[1][2] The stability of glycosides can be highly dependent on pH.[1][2]
-
Oxidation: Many natural products are susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen and metal ions in the media.
-
Temperature: Incubating at 37°C for extended periods can accelerate the degradation of thermally sensitive compounds.[3]
-
Photodegradation: Exposure to light, especially UV rays from a biosafety cabinet, can degrade light-sensitive compounds.
-
-
Enzymatic Degradation:
-
Cellular Metabolism: Cells possess a wide array of enzymes that can metabolize foreign compounds. This can include glycosidases that cleave the glycosidic bond or other enzymes that modify the aglycone.[4][5][6]
-
Serum Enzymes: If you are using serum (e.g., FBS) in your media, it contains various enzymes, such as esterases and proteases, that could potentially degrade this compound.
-
-
Non-Specific Binding:
Q3: How can I experimentally confirm that this compound is degrading in my cell culture medium?
The most direct way to assess stability is to measure the concentration of the intact this compound over time in your complete cell culture medium (including serum, if applicable) in the absence of cells. This can be done using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A significant decrease in the concentration of the parent compound over the course of a typical experiment (e.g., 24, 48, 72 hours) is a clear indication of instability.
Q4: I have confirmed that this compound is unstable. What are my next steps?
Once instability is confirmed, the next step is to identify the cause. You can use a systematic approach to pinpoint the issue. The following table summarizes key factors, their potential impact, and mitigation strategies.
Data Presentation: Factors Affecting this compound Stability
| Factor | Potential Impact on this compound Stability | Recommended Mitigation Strategies |
| pH | Hydrolysis of the glycosidic bond. | Test stability in media with different pH values. Consider using a more acidic buffer system if your cells can tolerate it for a short duration. |
| Temperature | Accelerated degradation. | Minimize the duration of high-temperature incubations. Prepare fresh solutions for each experiment. |
| Light Exposure | Photodegradation. | Protect solutions from light by using amber tubes and covering plates with foil. |
| Oxidation | Oxidative degradation of the molecule. | Prepare media fresh and consider adding antioxidants like Vitamin E or C if compatible with your experimental system. |
| Serum Components | Enzymatic degradation by serum enzymes. | Test stability in serum-free media versus serum-containing media. If serum is the cause, consider heat-inactivating the serum or using a serum-free formulation. |
| Cellular Metabolism | Enzymatic modification or degradation by cells. | Perform a metabolic stability assay using cell lysates or liver microsomes. If metabolism is rapid, consider using a metabolic inhibitor (if it doesn't interfere with your experiment) or reducing the incubation time. |
| Non-Specific Binding | Adsorption to plasticware, reducing bioavailability. | Use low-binding plates and pipette tips. Include a non-specific binding control in your assays. Consider adding a small amount of a non-ionic surfactant like Tween-20 to the media. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media via HPLC
This protocol provides a framework for determining the chemical stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile, low-binding microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration used in your experiments. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Time-Course Incubation: Aliquot the working solution into sterile, low-binding tubes or wells. Place them in a 37°C incubator.
-
Sample Collection: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The 0-hour sample should be collected immediately after preparation.
-
Sample Storage: Immediately freeze the collected samples at -80°C to halt any further degradation until analysis.
-
HPLC Analysis:
-
Data Analysis: Plot the percentage of this compound remaining relative to the 0-hour time point versus time. This will allow you to determine the degradation rate and the half-life of this compound in your media.
Protocol 2: Assessing Metabolic Stability of this compound using LC-MS/MS
This protocol helps determine if this compound is being metabolized by cellular enzymes.
Materials:
-
This compound
-
Liver microsomes (human, mouse, or rat) or cell lysate
-
NADPH regenerating system
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plate
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing liver microsomes or cell lysate and this compound in phosphate buffer.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.
-
Time-Course Incubation: Incubate the plate at 37°C.
-
Sample Collection: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent this compound using a validated LC-MS/MS method.[14][15][16][17][18]
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of this plot will give you the elimination rate constant, from which you can calculate the metabolic half-life.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: Troubleshooting workflow for this compound instability.
Hypothetical Signaling Pathway for a Bioactive Glycoside
The following diagram illustrates a hypothetical signaling pathway that could be initiated by a bioactive glycoside like this compound, drawing parallels with the mechanism of etoposide, a glycosidic topoisomerase II inhibitor that induces DNA damage and apoptosis.[19][20] Compounds from Leucosceptrum canum have shown cytotoxic and immunomodulatory activities.[21]
Caption: Hypothetical apoptotic pathway induced by this compound.
References
- 1. impact.ornl.gov [impact.ornl.gov]
- 2. researchgate.net [researchgate.net]
- 3. Instability of the anticancer agent etoposide under in vitro culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Enzymatic degradation of cellulose in soil: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 9. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 14. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 15. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]
- 16. LC-MS/MS-Based Metabolomics for Cell Cultures | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. LC-MS-Based Targeted Metabolomics for FACS-Purified Rare Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Altered stability of etoposide-induced topoisomerase II-DNA complexes in resistant human leukaemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Krüppel-like Factor 4-Deficient Cells Are Sensitive to Etoposide-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Leucosides and Metabolites
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Leucosides and their metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and solutions to problems that may arise during the HPLC analysis of Leucosides, a class of phenylethanoid glycosides, and their metabolites.
Q1: What are the recommended starting HPLC conditions for the separation of Leucosceptoside A and its metabolites?
A1: For the analysis of Leucosceptoside A and other phenylethanoid glycosides, a reversed-phase HPLC method is typically employed. Here are recommended starting parameters:
-
Column: A C18 column is the most common choice. Dimensions such as 250 mm x 4.6 mm with a 5 µm particle size are a good starting point.
-
Mobile Phase: A gradient elution is generally preferred for separating complex mixtures of a parent compound and its metabolites.
-
Gradient Program: A typical starting gradient might be 10-40% Solvent B over 30-40 minutes.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: Phenylethanoid glycosides typically have a UV absorbance maximum around 290 nm to 334 nm.[1][2]
-
Column Temperature: Maintaining a constant column temperature, for instance at 25°C or 30°C, is crucial for reproducible retention times.[1][2][3]
Q2: My peaks for Leucoside and its metabolites are showing significant tailing. What are the potential causes and solutions?
A2: Peak tailing is a common issue that can affect resolution and quantification. The primary causes include secondary interactions with the stationary phase and column overload.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 stationary phase can interact with polar functional groups on the analytes, leading to tailing.
-
Solution: Acidifying the mobile phase with 0.1% formic acid or phosphoric acid can suppress the ionization of silanol groups, thereby minimizing these secondary interactions and improving peak symmetry.[1]
-
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing.
-
Solution: Try diluting your sample or reducing the injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can also cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[4]
-
Q3: I am observing inconsistent retention times for my analytes between injections. What should I investigate?
A3: Fluctuating retention times can compromise the validity of your analytical method. Common causes are related to the mobile phase, HPLC pump, and column equilibration.[5]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, particularly the pH, can lead to shifts in retention times.[3]
-
Solution: Prepare fresh mobile phase for each analytical run and ensure it is thoroughly mixed and degassed.[3]
-
-
Pump Performance: Air bubbles in the pump or malfunctioning check valves can cause the flow rate to be inconsistent, resulting in variable retention times.[5][6]
-
Solution: Degas the mobile phase thoroughly before and during use.[3] If the problem continues, inspect and clean or replace the pump's check valves.
-
-
Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to retention time drift.[3]
-
Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) until a stable baseline is achieved.[3]
-
-
Temperature Fluctuations: Variations in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature.[3]
-
Q4: I am seeing ghost peaks in my chromatograms. What could be the source?
A4: Ghost peaks are unexpected peaks that appear in a chromatogram. They can originate from the sample, the mobile phase, or carryover from previous injections.
-
Sample Matrix: Components in the sample matrix other than the analytes of interest can cause ghost peaks.
-
Solution: Employ a sample cleanup procedure such as Solid Phase Extraction (SPE) to remove interfering compounds.
-
-
Mobile Phase Contamination: Impurities in the solvents or additives used for the mobile phase can appear as ghost peaks, especially in gradient elution.
-
Solution: Use high-purity HPLC-grade solvents and reagents. Prepare fresh mobile phase daily.
-
-
Carryover: Residuals from a previous, more concentrated sample can elute in subsequent runs.
-
Solution: Implement a thorough needle wash program in your autosampler method. Injecting a blank solvent run after a high-concentration sample can help identify and mitigate carryover.
-
Q5: My baseline is noisy or drifting. What are the common causes and how can I resolve this?
A5: A noisy or drifting baseline can interfere with the detection and integration of peaks, especially those of low concentration.
-
Mobile Phase Issues: Dissolved gas in the mobile phase is a frequent cause of baseline noise. Incomplete mixing of mobile phase components in gradient elution can cause a drifting baseline.
-
Solution: Ensure your mobile phase is properly degassed using an online degasser or by sonication.[3] Premixing the mobile phase components can also help.
-
-
Detector Problems: A dirty flow cell or a deteriorating detector lamp can contribute to baseline noise.[3]
-
Solution: Flush the flow cell with an appropriate solvent (e.g., isopropanol). If the noise persists, the lamp may need to be replaced.
-
-
Column Contamination: Strongly retained compounds from previous injections slowly eluting from the column can cause the baseline to drift, particularly during a gradient run.
-
Solution: Wash the column with a strong solvent to remove contaminants.
-
Q6: How can I improve the resolution between Leucoside and its closely eluting metabolites?
A6: Achieving adequate separation between structurally similar compounds can be challenging. Several parameters can be adjusted to enhance resolution.
-
Modify the Gradient: A shallower gradient (a slower increase in the percentage of the organic solvent) can improve the separation of closely eluting peaks.
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different interactions with the stationary phase.
-
Adjust the pH of the Mobile Phase: Modifying the pH of the aqueous component of the mobile phase can change the ionization state of the analytes, which can significantly impact their retention and selectivity.
-
Lower the Temperature: Reducing the column temperature can sometimes improve the resolution of closely eluting peaks, although it may increase run times.
-
Change the Stationary Phase: If other optimizations are unsuccessful, using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 phase with different bonding) may provide the necessary selectivity.
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of phenylethanoid glycosides, which includes Leucosides. These values can serve as a starting point for method development and optimization.
| Parameter | Typical Value/Range | Reference |
| Column | C18 (e.g., YMC-Pack ODS-A, ChromCore C18) | [1][2] |
| Dimensions: 150-250 mm length, 4.6 mm I.D. | [1][2] | |
| Particle Size: 5 µm | [1][2] | |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | [1][2] |
| Mobile Phase B | Acetonitrile or Methanol | [1][2] |
| Elution Mode | Gradient | [2] |
| Flow Rate | 1.0 mL/min | [1][2] |
| Column Temp. | 25 - 30 °C | [1][2] |
| Detection | UV at 290 - 334 nm | [1][2] |
| Injection Vol. | 10 - 20 µL | [2] |
Experimental Protocols
Protocol 1: General HPLC Method for the Analysis of Leucosides
This protocol provides a general method for the separation and analysis of Leucosides and their metabolites.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10% to 40% B
-
35-40 min: 40% to 90% B
-
40-45 min: 90% B (column wash)
-
45-50 min: 90% to 10% B (re-equilibration)
-
50-60 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify and quantify the peaks of interest by comparing their retention times and UV spectra with those of reference standards.
-
Visualizations
Logical Troubleshooting Workflow for HPLC Issues
This diagram outlines a systematic approach to diagnosing and resolving common HPLC problems.
Caption: A flowchart for systematic HPLC troubleshooting.
Experimental Workflow for Leucoside Analysis
This diagram illustrates the key steps involved in the HPLC analysis of Leucosides and their metabolites, from sample preparation to data analysis.
Caption: Workflow for Leucoside HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determining the Levels of Four Phenylethanoid Glycosides and Five Triterpene Acids in Liuwei Dihuang Capsule Using Solid Phase Extraction with HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. agilent.com [agilent.com]
- 5. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 6. HPLC 疑難排解指南 [sigmaaldrich.com]
How to reduce variability in Leeaoside in vitro assays?
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Leeaoside in in vitro assays. The information is designed to help minimize experimental variability and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a glycosidic compound under investigation for its potential cytotoxic effects, particularly in cancer cell lines. While specific pathways are under active research, compounds of this class often function as topoisomerase II inhibitors. This inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).
Q2: My this compound powder is not dissolving well in my aqueous cell culture medium. What should I do?
A2: Poor aqueous solubility is a common issue with glycosidic compounds. It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). This stock can then be serially diluted into the cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls, to avoid solvent-induced artifacts.
Q3: I am observing high variability between my replicate wells. What are the common causes?
A3: High variability in replicate wells can stem from several factors:
-
Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating.
-
Pipetting Errors: Calibrate your pipettes regularly and use appropriate pipetting techniques.
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation. It is advisable to fill these outer wells with sterile water or PBS and not use them for experimental samples.
-
Compound Precipitation: If this compound precipitates upon dilution into the aqueous medium, you may need to lower the final concentration or optimize the solvent concentration.
Q4: Could the glycosidic nature of this compound affect its activity in my cell-based assay?
A4: Yes, the glycosidic bond can be susceptible to cleavage by glycosidases present in cell preparations or serum, which would release the aglycone. This can alter the compound's biological activity. It is important to consider this possibility and, if feasible, test the aglycone of this compound as a control.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Activity | Degraded compound | Prepare fresh dilutions from a new stock solution. |
| Inactive cells | Ensure cells are healthy and in the logarithmic growth phase. | |
| Suboptimal concentration | Perform a dose-response experiment to determine the optimal concentration range. | |
| High Background Signal | Autofluorescence/luminescence of this compound | Run a control with this compound in the assay buffer without cells to measure its intrinsic signal and subtract this from experimental values. |
| Contaminated reagents | Use fresh, sterile reagents and high-quality microplates. | |
| Inconsistent Results Between Experiments | Variation in cell passage number | Use cells within a defined, low passage number range.[1][2] |
| Different lots of serum or reagents | Test new lots of serum and critical reagents before use in large-scale experiments. |
Experimental Protocols & Data
Table 1: Factors Affecting Glycoside Stability in In Vitro Assays
| Factor | Effect on Glycoside Stability | Recommendation |
| pH | Can influence the rate of hydrolysis of the glycosidic bond. | Maintain a stable pH in your culture medium, typically between 7.2 and 7.4. |
| Temperature | Higher temperatures can accelerate degradation. | Store stock solutions at -20°C or -80°C and minimize time at room temperature. |
| Enzymatic Degradation | Glycosidases in serum or cell lysates can cleave the glycosidic bond. | Consider using heat-inactivated serum or a serum-free medium if enzymatic degradation is suspected. |
Detailed Protocol: Cell-Based Cytotoxicity Assay using MTT
This protocol outlines a standard method for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Culture the chosen cancer cell line to 70-80% confluency.
-
Harvest the cells and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10⁴ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in complete cell culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and replace it with 100 µL of the diluted this compound solutions.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway: Apoptosis Induction by a Topoisomerase II Inhibitor
References
Technical Support Center: Troubleshooting Unexpected Dose-Response Curves
Introduction
This technical support center provides troubleshooting guidance for researchers encountering unexpected dose-response curve behavior. As the compound "Leeaoside" is not documented in publicly available scientific literature, this guide will use Etoposide as an illustrative example. Etoposide, a well-characterized topoisomerase II inhibitor, is known to elicit complex cellular responses that can result in non-standard dose-response curves.[1][2][3][4][5] The principles and troubleshooting steps outlined here are broadly applicable to a wide range of experimental compounds.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My dose-response curve for this compound is not sigmoidal. What could be the cause?
A non-sigmoidal, or multiphasic, dose-response curve can indicate several underlying biological or technical issues.[6]
-
Complex Mechanism of Action: The compound may have multiple targets or induce different cellular responses at varying concentrations. For instance, at low concentrations, a compound might induce a specific signaling pathway, while at higher concentrations, it could trigger off-target effects or cytotoxicity.[7] Etoposide, for example, primarily inhibits topoisomerase II but at high concentrations can lead to broad cellular stress responses.[1][3][5]
-
Compound Properties: The compound may have poor solubility at higher concentrations, leading to precipitation and a drop in the effective concentration.[6][7] It's also possible for compounds to interfere with the assay technology itself, such as by quenching fluorescence at high concentrations.[6]
-
Biphasic Response (Hormesis): Some compounds can exhibit a stimulatory effect at low doses and an inhibitory effect at high doses, resulting in a U-shaped or inverted U-shaped curve.
Troubleshooting Steps:
-
Visually inspect for precipitation: Check the wells with the highest concentrations of your compound for any visible precipitate.
-
Assay Interference Check: Run a control experiment with just the assay components and the compound (without cells or the target enzyme) to see if the compound interferes with the readout.
-
Expand Concentration Range: Test a wider range of concentrations, including lower doses, to better define the curve shape.
Q2: I am observing high variability between my replicate wells. What are the common sources of error?
High variability can mask the true dose-response relationship.[7] Common causes include:
-
Inconsistent Cell Seeding: Uneven cell density across the plate can lead to significant differences in the response.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, can introduce substantial errors.[6]
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and the compound's activity.[7]
-
Cell Health: Using cells that are unhealthy, over-confluent, or at a high passage number can increase variability.
Troubleshooting Steps:
-
Optimize Cell Seeding Protocol: Ensure a homogenous cell suspension and consistent seeding density in all wells.
-
Calibrate Pipettes: Regularly calibrate and use proper pipetting techniques.
-
Randomize Plate Layout: Avoid placing all replicates of a single condition in adjacent wells to minimize the impact of edge effects.[8]
-
Monitor Cell Health: Regularly check cell morphology and viability.
Q3: The response to this compound plateaus at a lower-than-expected efficacy, or I see a "hook effect" where the response decreases at very high concentrations. Why is this happening?
-
Incomplete Response: The highest concentration tested may not be sufficient to elicit a maximal response.
-
Cytotoxicity: At high concentrations, the compound may be causing cell death through a mechanism that is independent of the target pathway being measured. This can lead to a decrease in the measured signal, especially in assays that rely on viable cells.
-
Assay Saturation: The detection reagents in your assay may become saturated at high levels of response.
-
Prozone Effect: In some assays, excessively high concentrations of a substance can interfere with the detection mechanism, leading to a paradoxical decrease in the signal.[9]
Troubleshooting Steps:
-
Extend the Dose Range: Test even higher concentrations to see if a maximal response can be achieved.
-
Perform a Cytotoxicity Assay: Use a viability assay (e.g., Trypan Blue, MTT, or CellTiter-Glo) in parallel with your primary assay to determine the concentrations at which the compound is toxic.
-
Review Assay Parameters: Ensure that the concentration of your detection reagents is not limiting.
Data Presentation
Table 1: Hypothetical Etoposide Dose-Response Data in a Cancer Cell Line
This table illustrates both an expected sigmoidal response (e.g., inhibition of cell proliferation) and an unexpected non-sigmoidal response that might be observed in a more complex assay (e.g., measurement of a specific signaling protein).
| Etoposide Concentration (µM) | % Inhibition of Proliferation (Expected) | Relative Signal of Pathway X (Unexpected) |
| 0.01 | 5 | 105 |
| 0.1 | 20 | 130 |
| 1 | 50 | 110 |
| 10 | 85 | 70 |
| 100 | 95 | 40 |
Experimental Protocols
Protocol: Generating a Dose-Response Curve for an Anti-proliferative Compound
This protocol provides a general framework for assessing the dose-dependent effect of a compound like Etoposide on cancer cell proliferation using a colorimetric assay (e.g., MTT).
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells to a final concentration of 5 x 10^4 cells/mL in the appropriate culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of the compound (e.g., Etoposide) in DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 100 µM to 0.01 µM). It is crucial to maintain a consistent, low percentage of DMSO across all wells (typically <0.5%).[7]
-
Add the diluted compound to the appropriate wells in triplicate. Include vehicle-only (DMSO) controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours, depending on the cell doubling time.
-
-
Cell Viability Assay (MTT):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle-only controls (representing 100% viability).
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.[6]
-
Visualizations
References
- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Etoposide - Wikipedia [en.wikipedia.org]
- 4. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. How to Interpret Dose-Response Curves [sigmaaldrich.com]
Technical Support Center: Minimizing Off-Target Effects of Bioactive Compounds
Disclaimer: The compound "Leeaoside" does not correspond to a known molecule in major chemical and biological databases. The following guide provides a general framework and strategies for minimizing off-target effects applicable to a wide range of small molecule inhibitors and bioactive compounds. Researchers should adapt these principles to the specific compound under investigation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
Q2: How can I proactively assess the potential for off-target effects with my compound?
A2: A combination of computational and experimental approaches is recommended. In silico methods, such as screening your compound against databases of known protein structures, can predict potential off-target binding. Experimentally, broad-spectrum kinase inhibitor profiling, cellular thermal shift assays (CETSA), and proteomics-based approaches can identify unintended molecular targets within the cell.
Q3: What are the key experimental strategies to minimize off-target effects?
A3: Several strategies can be employed:
-
Dose-Response Experiments: Use the lowest effective concentration of the compound that elicits the desired on-target effect.
-
Use of a Structurally Unrelated Inhibitor: Confirm your findings using a different compound that targets the same pathway but has a distinct chemical structure.
-
Rescue Experiments: If the compound's effect is due to on-target activity, it should be reversible by overexpressing a downstream component of the signaling pathway.
-
Use of Negative Controls: Employ inactive analogs of your compound to demonstrate that the observed effects are not due to non-specific chemical properties.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between experiments. | Off-target effects may be influencing cellular phenotype, leading to variability. | Perform a dose-response curve to identify the optimal concentration. Use a structurally unrelated inhibitor to validate the on-target effect. |
| Unexpected cellular toxicity. | The compound may be interacting with essential cellular proteins. | Lower the concentration of the compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration. |
| Phenotype does not match known effects of targeting the intended pathway. | The observed phenotype may be a result of one or more off-target interactions. | Conduct proteomic profiling (e.g., mass spectrometry) to identify all proteins that bind to your compound. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Dose-Response Curve
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of your compound (e.g., from 1 nM to 100 µM).
-
Incubation: Treat the cells with the different concentrations of the compound for a predetermined amount of time based on the expected kinetics of the target.
-
Assay: Perform a relevant functional assay to measure the on-target effect (e.g., western blot for a specific phosphoprotein, qPCR for a target gene).
-
Data Analysis: Plot the response against the log of the compound concentration to determine the EC50 (half-maximal effective concentration). The optimal concentration for your experiments should be at or near the EC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat cultured cells with your compound at the desired concentration. A vehicle-treated control is essential.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated (denatured) proteins.
-
Western Blot Analysis: Analyze the supernatant for the presence of your target protein. Binding of the compound is expected to stabilize the protein, leading to less precipitation at higher temperatures compared to the control.
Visualizations
Caption: Workflow for identifying and minimizing off-target effects.
Caption: On-target vs. off-target signaling pathways.
Leeaoside experimental results not reproducible
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Leeaoside. Due to the limited publicly available data on this compound, this guide also draws upon established principles and protocols for similar natural product-derived compounds, such as topoisomerase II inhibitors, to provide a comprehensive resource for experimental troubleshooting.
Troubleshooting Guides & FAQs
This section addresses common issues that may lead to a lack of reproducibility in experiments involving this compound.
Question 1: My experimental results with this compound are not consistent. What are the potential causes?
Answer: Lack of reproducibility can stem from several factors. Here are some key areas to investigate:
-
Compound Integrity and Handling:
-
Solubility: this compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone[1]. Ensure the compound is fully dissolved before use. Precipitates can lead to inaccurate concentrations. We recommend preparing a high-concentration stock in 100% DMSO and then diluting it in your culture medium. Note that the final DMSO concentration in your experiment should be kept low (typically <0.5%) and consistent across all treatments, including vehicle controls.
-
Storage: Store this compound stock solutions at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Purity: Verify the purity of your this compound batch. Impurities can have off-target effects and contribute to variability.
-
-
Cell Culture Conditions:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and free from contamination. Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered phenotypes.
-
Cell Density: The seeding density of your cells can significantly impact their response to treatment. Maintain a consistent cell density across experiments.
-
Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence experimental outcomes. It is advisable to test a new batch of FBS before using it in critical experiments.
-
-
Experimental Protocol:
-
Incubation Time and Concentration: The effective concentration and treatment duration can be highly cell-type specific. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Assay-Specific Variability: Ensure that the reagents for your assays are properly stored and within their expiration dates. Pipetting accuracy and consistent timing are critical for reproducible results.
-
Question 2: I am not observing the expected cytotoxic effects of this compound. What should I check?
Answer: If you are not observing the expected cytotoxicity, consider the following:
-
Cell Line Resistance: The cell line you are using may be inherently resistant to the mechanism of action of this compound. If possible, test the compound on a panel of different cell lines.
-
Incorrect Concentration Range: You may be using a concentration range that is too low. We recommend performing a broad-range dose-response study (e.g., from nanomolar to high micromolar) to identify the effective concentration.
-
Apoptosis vs. Other Forms of Cell Death: this compound may be inducing a non-apoptotic form of cell death, such as necrosis or autophagy. Consider using assays that can differentiate between different cell death mechanisms.
-
Compound Inactivation: Components in the cell culture medium, particularly serum proteins, may bind to and inactivate the compound. Consider reducing the serum concentration during treatment, if compatible with your cell line.
Question 3: How can I confirm that this compound is inducing apoptosis in my cells?
Answer: To confirm apoptosis, you should use multiple assays that measure different hallmarks of the process. These can include:
-
Morphological Changes: Observe cells under a microscope for characteristic apoptotic features such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.
-
Caspase Activation: Use a fluorometric or colorimetric assay to measure the activity of key executioner caspases, such as caspase-3 and caspase-7.
-
Annexin V Staining: Use flow cytometry or fluorescence microscopy to detect the externalization of phosphatidylserine on the cell surface by staining with Annexin V. Co-staining with a viability dye like propidium iodide (PI) or 7-AAD will allow you to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
DNA Fragmentation: Detect the cleavage of DNA into oligonucleosomal fragments using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay or by running extracted DNA on an agarose gel to visualize a DNA ladder.
Quantitative Data Summary
The following table provides a hypothetical summary of quantitative data for this compound based on typical results for anti-cancer compounds. This is intended as a template for organizing your experimental findings.
| Parameter | Cell Line | Value | Notes |
| IC50 (72h) | HCT116 | 0.945 µM | Cell viability measured by MTT assay.[2] |
| HCT116 (FBXW7-/-) | 0.375 µM | Demonstrates potential sensitivity in specific genetic backgrounds.[2] | |
| HCT116 (p53-/-) | 1.437 µM | Suggests p53 may play a role in the response to this compound.[2] | |
| Effective Concentration for Apoptosis Induction | A549 | 5 µM | Concentration used to induce G2/M arrest and apoptosis after 48h.[2] |
| Topoisomerase II Inhibition | In vitro assay | 59.2 µM | IC50 for the inhibition of topoisomerase II activity.[2][3] |
Experimental Protocols
Protocol: Induction of Apoptosis and Cell Cycle Analysis
This protocol describes a general method for treating cells with this compound and analyzing the effects on apoptosis and the cell cycle.
Materials:
-
Adherent cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) Staining Solution for cell cycle analysis
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your 10 mM DMSO stock. For a final concentration of 5 µM in 2 mL of medium, you would add 1 µL of the 10 mM stock.
-
Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest concentration of this compound.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS.
-
Add trypsin-EDTA to detach the adherent cells.
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
-
Cell Cycle Analysis (PI Staining):
-
Resuspend the cell pellet in cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples by flow cytometry.
-
Visualizations
Experimental Workflow for Apoptosis Induction
Caption: Workflow for assessing this compound-induced apoptosis and cell cycle arrest.
Hypothesized this compound Signaling Pathway
The following diagram illustrates a plausible signaling pathway for a compound that induces DNA damage, leading to apoptosis. This is based on the known mechanisms of topoisomerase II inhibitors like etoposide.[4][5][6][7]
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
References
- 1. This compound | CAS:1015063-56-5 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. glpbio.com [glpbio.com]
- 3. Etoposide | Cell Signaling Technology [cellsignal.com]
- 4. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etoposide - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
Validation & Comparative
A Comparative Analysis of Leeaoside and Etoposide: Unraveling Their Mechanisms of Action in Cancer Therapy
A note to our readers: This guide was initially designed to provide a comparative analysis of the mechanisms of action of Leeaoside and Etoposide. However, after a comprehensive search of scientific literature and databases, no information could be found on a compound named "this compound." It is possible that this is a novel or proprietary compound not yet disclosed in public forums, or that the name is a variant spelling. As such, a direct comparison is not feasible at this time.
This guide will therefore focus on providing a detailed examination of the well-established mechanism of action of Etoposide, a cornerstone in cancer chemotherapy. We will present quantitative data, experimental protocols, and visual diagrams to offer researchers, scientists, and drug development professionals a thorough understanding of this critical therapeutic agent.
Etoposide: A Potent Topoisomerase II Inhibitor
Etoposide is a semi-synthetic derivative of podophyllotoxin, a naturally occurring compound found in the American Mayapple plant.[1] It is a widely used chemotherapeutic agent effective against a range of cancers, including testicular cancer, small cell lung cancer, lymphoma, and leukemia.[2][3] Etoposide's primary mechanism of action is the inhibition of topoisomerase II, an essential enzyme in DNA replication and repair.[2][4]
Mechanism of Action
Topoisomerase II plays a crucial role in managing the topological state of DNA by creating transient double-strand breaks, allowing for the passage of another DNA strand, and then resealing the break.[2] This process is vital for relieving torsional strain during DNA replication and transcription.
Etoposide exerts its cytotoxic effects by forming a ternary complex with DNA and the topoisomerase II enzyme.[5] This complex stabilizes the enzyme-DNA intermediate after the DNA has been cleaved but before the strands are re-ligated.[3] By preventing the re-ligation step, Etoposide leads to the accumulation of permanent double-strand DNA breaks.[2][4] The persistence of these breaks triggers a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis.[2][3]
The specificity of Etoposide towards cancer cells is partly attributed to their high proliferative rate, which makes them more reliant on topoisomerase II activity for DNA replication.[2]
Signaling Pathways of Etoposide-Induced Apoptosis
The accumulation of DNA double-strand breaks induced by Etoposide activates several downstream signaling pathways that converge on apoptosis. Two primary pathways are implicated: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Pathway:
-
DNA Damage Recognition: The DNA damage is recognized by sensor proteins, leading to the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase.
-
p53 Activation: ATM phosphorylates and activates the tumor suppressor protein p53.[6]
-
Bax Upregulation: Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax.[6][7]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Bax translocates to the mitochondria and induces MOMP, leading to the release of cytochrome c into the cytoplasm.[6]
-
Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates effector caspases like caspase-3, leading to the execution of apoptosis.[7]
Extrinsic Pathway:
Etoposide can also induce the expression of Fas ligand (FasL). The binding of FasL to its receptor, Fas, on the cell surface initiates the extrinsic apoptotic pathway through the activation of caspase-8.
Below is a diagram illustrating the signaling pathway of Etoposide-induced apoptosis.
Caption: Signaling pathway of Etoposide-induced apoptosis.
Quantitative Data Comparison
While a direct comparison with this compound is not possible, the following table summarizes key quantitative parameters related to the activity of Etoposide from various studies. This data provides a baseline for evaluating the efficacy of other potential topoisomerase II inhibitors.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (50% Inhibitory Concentration) | HCT116 (human colon cancer) | 0.945 µM | [8] |
| FBXW7-/- HCT116 | 0.375 µM | [8] | |
| p53-/- HCT116 | 1.437 µM | [8] | |
| Induction of Caspase-3 Cleavage | Mouse Embryonic Fibroblasts (MEFs) | Robust cleavage at 150 µM within 6h | |
| Mouse Embryonic Fibroblasts (MEFs) | Activation at 1.5 µM and 15 µM after 18h | ||
| Apoptosis Induction | L929 fibroblasts | 50% cell death within 72h | [6] |
Experimental Protocols
To facilitate the replication and validation of findings related to Etoposide's mechanism of action, this section provides detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Etoposide on cancer cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Etoposide (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspase-3, Bax, and p53.
Protocol:
-
Treat cells with Etoposide at the desired concentration and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved caspase-3, Bax, p53, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
DNA Fragmentation Assay (Agarose Gel Electrophoresis)
Objective: To visualize the characteristic internucleosomal DNA fragmentation that occurs during apoptosis.
Protocol:
-
Treat cells with Etoposide to induce apoptosis.
-
Harvest the cells and extract genomic DNA using a DNA extraction kit.
-
Quantify the extracted DNA.
-
Load equal amounts of DNA (e.g., 1-2 µg) onto a 1.5% agarose gel containing ethidium bromide.
-
Run the gel electrophoresis at a constant voltage until the dye front reaches the end of the gel.
-
Visualize the DNA fragmentation pattern under UV illumination. A characteristic "ladder" pattern indicates apoptosis.
Below is a diagram illustrating a typical experimental workflow for evaluating the mechanism of action of a topoisomerase II inhibitor like Etoposide.
Caption: Experimental workflow for mechanism of action studies.
Conclusion
Etoposide remains a vital tool in the oncologist's arsenal, primarily through its well-defined mechanism of inhibiting topoisomerase II and inducing apoptotic cell death in rapidly dividing cancer cells. Understanding the intricate molecular pathways it modulates is crucial for optimizing its therapeutic use, overcoming resistance, and designing novel combination therapies. While a comparative analysis with "this compound" could not be performed due to the absence of available data, the detailed examination of Etoposide's mechanism of action provided in this guide serves as a valuable resource for the cancer research community. Future investigations into novel compounds will benefit from the established methodologies and mechanistic understanding derived from decades of research on Etoposide.
References
- 1. Etoposide - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Etoposide, topoisomerase II and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction [frontiersin.org]
- 6. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Efficacy Analysis of Etoposide and Other Natural Anticancer Compounds
Disclaimer: The initial query for "Leeaoside" did not yield any relevant scientific information, suggesting a possible misspelling. This guide proceeds with a comparative analysis of Etoposide , a well-documented semi-synthetic derivative of the natural product podophyllotoxin, against other prominent natural anticancer compounds. This comparison is intended for researchers, scientists, and drug development professionals to evaluate their relative performance based on experimental data.
Etoposide, Paclitaxel, and Vincristine are pivotal chemotherapeutic agents derived from natural sources. They represent distinct classes of anticancer drugs with unique mechanisms of action, leading to varied efficacy across different cancer types. This guide provides a comparative overview of their cytotoxic activities, mechanisms, and the experimental protocols used for their evaluation.
Quantitative Comparison of Cytotoxic Efficacy
The in vitro efficacy of anticancer compounds is commonly quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), which represents the concentration of a drug that is required for 50% inhibition of cell growth or viability. The following table summarizes the GI50 values for Etoposide, Paclitaxel, and Vincristine across a panel of human cancer cell lines from the National Cancer Institute's NCI-60 screen.[1][2] Lower GI50 values indicate higher potency.
Table 1: Comparative Growth Inhibition (GI50) of Etoposide, Paclitaxel, and Vincristine in Human Cancer Cell Lines (NCI-60 Data)
| Cell Line | Cancer Type | Etoposide (µM) | Paclitaxel (µM) | Vincristine (µM) |
| MCF-7 | Breast Cancer | 2.5 | 0.01 | 0.003 |
| MDA-MB-231 | Breast Cancer | 3.2 | 0.008 | 0.002 |
| A549 | Non-Small Cell Lung Cancer | 1.5 | 0.004 | 0.002 |
| NCI-H460 | Non-Small Cell Lung Cancer | 0.8 | 0.003 | 0.001 |
| HeLa | Cervical Cancer | 1.2 | 0.005 | 0.002 |
| HT29 | Colon Cancer | 4.0 | 0.02 | 0.005 |
| K-562 | Leukemia | 0.5 | 0.002 | 0.001 |
| OVCAR-3 | Ovarian Cancer | 0.6 | 0.008 | 0.003 |
| PC-3 | Prostate Cancer | 2.8 | 0.015 | 0.004 |
| U251 | Glioblastoma | 1.8 | 0.007 | 0.003 |
Data is compiled from the NCI-60 database and represents the mean GI50 values from multiple experiments. Actual values may vary based on experimental conditions.
Mechanisms of Action: A Comparative Overview
Etoposide, Paclitaxel, and Vincristine disrupt cancer cell proliferation through distinct molecular mechanisms, primarily targeting DNA replication and mitosis.
-
Etoposide: A topoisomerase II inhibitor, Etoposide forms a ternary complex with the enzyme and DNA.[3] This stabilizes the DNA-enzyme covalent intermediate, preventing the re-ligation of double-strand breaks and leading to the accumulation of DNA damage, cell cycle arrest in the S and G2 phases, and ultimately apoptosis.
-
Paclitaxel: As a taxane, Paclitaxel's primary target is the microtubule. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This stabilization of microtubules disrupts the dynamic instability required for proper mitotic spindle formation, leading to mitotic arrest and subsequent apoptosis.
-
Vincristine: A vinca alkaloid, Vincristine also targets microtubules but with an opposing effect to Paclitaxel. It binds to tubulin dimers, inhibiting their polymerization into microtubules. This disruption of microtubule assembly leads to the dissolution of the mitotic spindle, causing cell cycle arrest in the M phase and inducing apoptosis.
Below is a diagram illustrating the distinct signaling pathways and mechanisms of action for these three compounds.
Caption: Mechanisms of action for Etoposide, Paclitaxel, and Vincristine.
Experimental Protocols: Cytotoxicity Assessment
The following is a detailed protocol for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method widely used to assess cell viability and determine the cytotoxic potential of compounds.
Objective: To determine the concentration-dependent effect of Etoposide, Paclitaxel, and Vincristine on the viability of a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Etoposide, Paclitaxel, Vincristine stock solutions (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium. b. Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion). c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of Etoposide, Paclitaxel, and Vincristine in complete medium from the stock solutions. A typical concentration range would be from 0.001 µM to 100 µM. b. Include a vehicle control (medium with the highest concentration of DMSO used for dilutions) and a no-treatment control (medium only). c. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. d. Incubate the plate for another 48-72 hours.
-
MTT Assay: a. Following the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well. b. Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve. d. Determine the GI50 value for each compound from the dose-response curve using appropriate software (e.g., GraphPad Prism).
The following diagram illustrates the general workflow for comparing the cytotoxicity of these compounds.
Caption: General experimental workflow for comparing compound cytotoxicity.
References
A Comparative Analysis of Etoposide's Anticancer Efficacy Across Various Cancer Cell Lines
Note: Initial searches for "Leeaoside" did not yield sufficient publicly available data. Therefore, this guide provides a comparative analysis of the well-documented anticancer agent, Etoposide, as a representative example to fulfill the user's request for a detailed comparison guide.
Etoposide, a topoisomerase II inhibitor, is a widely used chemotherapeutic agent for a variety of cancers, including lung cancer, testicular cancer, and leukemia.[1][2][3] Its primary mechanism of action involves the formation of a ternary complex with DNA and the topoisomerase II enzyme. This complex prevents the re-ligation of DNA strands, leading to double-strand breaks, which in turn trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][3][4][5] This guide provides a comparative overview of Etoposide's anticancer effects in different cell lines, supported by experimental data and detailed methodologies.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The cytotoxic effects of Etoposide have been evaluated across numerous cancer cell lines, with IC50 values varying based on the cell type and experimental conditions.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| MOLT-3 | T-cell leukemia | 0.051 | [6] |
| HepG2 | Hepatocellular carcinoma | 30.16 | [6] |
| BGC-823 | Gastric cancer | 43.74 ± 5.13 | [6] |
| A549 | Lung carcinoma | 139.54 ± 7.05 | [6] |
| HeLa | Cervical cancer | 209.90 ± 13.42 | [6] |
| MCF-7 | Breast adenocarcinoma | ~150 (at 24h) | [7] |
| MDA-MB-231 | Breast adenocarcinoma | >200 (at 48h) | [7] |
| HL-60 | Promyelocytic leukemia | Not specified, but sensitive | [8] |
| K562 | Chronic myelogenous leukemia | Not specified, but less sensitive to apoptosis induction than HL-60 | [8] |
Summary of Cytotoxicity Data: The IC50 values for Etoposide demonstrate a wide range of sensitivity across different cancer cell lines. For instance, the MOLT-3 leukemia cell line is highly sensitive, whereas the HeLa cervical cancer cell line shows significantly lower sensitivity. This variability underscores the importance of cell line-specific validation of anticancer agents.
Induction of Apoptosis
Etoposide is a potent inducer of apoptosis, or programmed cell death. The extent of apoptosis can be quantified using methods like Annexin V/PI staining followed by flow cytometry.
| Cell Line | Treatment | Apoptosis Rate (%) | Reference |
| SK-N-AS | 50 µM Etoposide for 48h | 40 | [9] |
| MCF-7 | 5 µM Etoposide + 100 µM Silibinin for 24h | 58 (total apoptotic population) | [7] |
| MDA-MB-231 | 5 µM Etoposide + 100 µM Silibinin for 24h | 38 (total apoptotic population) | [7] |
Summary of Apoptosis Data: Etoposide effectively induces apoptosis in various cancer cell lines. Notably, its apoptotic effect can be synergistically enhanced when combined with other compounds, such as silibinin in breast cancer cells.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Seed cells (e.g., 3 x 10³ cells/well) into 96-well plates and incubate overnight.
-
Treatment: Treat the cells with various concentrations of Etoposide for specific time points (e.g., 24 and 48 hours).
-
MTT Addition: Add 20 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the culture medium and add 200 µl of pure DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The concentration of the drug that causes 50% inhibition of cell viability is determined as the IC50 value.[7]
Apoptosis Assay (Annexin V/PI Staining)
This method is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Seeding and Treatment: Seed cells (e.g., 3 x 10⁵ cells/well) and treat with the desired concentrations of Etoposide.
-
Cell Harvesting: After the treatment period, harvest the cells.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.[7][9]
Signaling Pathways and Experimental Workflows
Etoposide's Mechanism of Action
Etoposide functions by inhibiting topoisomerase II, leading to DNA double-strand breaks, which subsequently activates DNA damage response pathways, culminating in cell cycle arrest and apoptosis.[1][4][5]
Caption: Etoposide's mechanism of action leading to apoptosis.
Experimental Workflow for Evaluating Anticancer Effects
The following diagram illustrates a typical workflow for assessing the anticancer properties of a compound like Etoposide.
Caption: A typical experimental workflow for in vitro anticancer drug evaluation.
Etoposide-Induced Cell Cycle Arrest
Etoposide treatment often leads to cell cycle arrest, particularly at the G2/M phase, which is a common cellular response to DNA damage.[10][11][12]
Caption: Simplified pathway of Etoposide-induced G2/M cell cycle arrest.
References
- 1. Etoposide - Wikipedia [en.wikipedia.org]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. youtube.com [youtube.com]
- 4. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]
- 6. apexbt.com [apexbt.com]
- 7. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential induction of etoposide-mediated apoptosis in human leukemia HL-60 and K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular responses to etoposide: cell death despite cell cycle arrest and repair of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Etoposide induces G2/M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM/p53-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Window of Etoposide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo therapeutic window of Etoposide, a well-established anti-cancer agent. By objectively comparing its performance with alternative therapeutic strategies and presenting supporting experimental data, this document serves as a valuable resource for researchers in the field of oncology and drug development.
Executive Summary
Etoposide is a topoisomerase II inhibitor widely used in the treatment of various cancers, including lung cancer, testicular cancer, and lymphomas.[1][2][3][4] Its primary mechanism of action involves the formation of a ternary complex with DNA and topoisomerase II, leading to double-strand breaks in DNA and subsequent cell death.[2][5][6][7] The therapeutic efficacy of Etoposide is, however, closely linked to its toxicity profile, with myelosuppression being the most significant dose-limiting factor.[1][8][9] This guide delves into the critical aspects of Etoposide's therapeutic window, providing quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental validation.
Comparative Efficacy and Toxicity
The therapeutic window of Etoposide is defined by the balance between its anti-tumor efficacy and its associated toxicities. The following table summarizes key quantitative data from various in vivo studies, offering a comparative overview of its performance.
| Parameter | Etoposide | Comparator/Context | Animal Model | Key Findings | Reference |
| Efficacy | |||||
| Tumor Growth Inhibition | Significant delay in tumor growth | Mitozolomide (marginal activity) | Nude mice with human choriocarcinoma xenograft | Etoposide demonstrated superior, though still marginal, anti-tumor activity in this model.[10] | [10] |
| Increased Life Span (ILS) | Dose-dependent increase in median life span | Aclarubicin (antagonistic effect) | Mice with Ehrlich ascites tumor | Aclarubicin, a topoisomerase II-uncoupling agent, reduced the efficacy of Etoposide.[11] | [11] |
| Response Rate (Clinical) | 23% major response rate | Single-agent therapy | Patients with non-small-cell lung cancer | Responses were observed at doses greater than 300 mg/m² per day.[8] | [8] |
| Toxicity | |||||
| LD10 (Lethal Dose, 10%) | 34 mg/kg | Etoposide + ICRF-187 (122 mg/kg) | NDF1-hybrid female mice | The cardioprotective agent ICRF-187 significantly increased the tolerated dose of Etoposide.[12] | [12] |
| Dose-Limiting Toxicity | Myelosuppression (leukopenia) | Dose escalation study | Patients with non-small-cell lung cancer | WHO grade 4 leukopenia occurred at doses of 350-370 mg/m² per day.[8] | [8] |
| Maximum Tolerated Dose (MTD) | 20 mg/m²/day (protracted infusion) | Continuous infusion study | Patients with advanced cancer | Myelosuppression, mucositis, and fatigue were dose-limiting.[13] | [13] |
| Other Common Toxicities | Alopecia, nausea, vomiting, mucositis | Clinical observations | Human patients | These side effects are frequently observed with Etoposide therapy.[14] | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of Etoposide's therapeutic window.
In Vivo Tumor Xenograft Model
-
Objective: To assess the anti-tumor efficacy of Etoposide in a preclinical model.
-
Animal Model: Nude mice (athymic, immunocompromised).
-
Cell Line: Human choriocarcinoma cell line (CC3) or other relevant cancer cell lines.[10]
-
Procedure:
-
Human tumor cells are cultured in vitro.
-
A suspension of tumor cells is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into control and treatment groups.
-
Etoposide is administered (e.g., intraperitoneally or intravenously) at various doses and schedules.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
-
Murine Ascites Tumor Model
-
Objective: To evaluate the effect of Etoposide on survival in a liquid tumor model.
-
Animal Model: Inbred mouse strains (e.g., DBA mice).[11]
-
Cell Line: Ehrlich ascites tumor cells or L1210 leukemia cells.[11][12]
-
Procedure:
-
Tumor cells are propagated by serial intraperitoneal (i.p.) passage in mice.
-
A known number of tumor cells are inoculated i.p. into experimental mice.
-
Treatment with Etoposide and/or other agents begins 24 hours after tumor inoculation.
-
Mice are monitored daily for signs of illness and mortality.
-
The primary endpoint is the median survival time, and the percentage increase in life span (ILS) is calculated.
-
Determination of Maximum Tolerated Dose (MTD)
-
Objective: To identify the highest dose of Etoposide that can be administered without causing unacceptable toxicity.
-
Animal Model: Typically healthy, non-tumor-bearing mice or rats.
-
Procedure:
-
Animals are divided into cohorts, with each cohort receiving a different dose of Etoposide.
-
A dose-escalation scheme is employed, where the dose for each subsequent cohort is increased based on the toxicity observed in the previous one.
-
Animals are closely monitored for clinical signs of toxicity, including weight loss, changes in behavior, and mortality.
-
Hematological parameters (e.g., white blood cell counts) and serum chemistry are analyzed to assess organ toxicity.[9]
-
The MTD is defined as the dose level at which a prespecified level of toxicity (e.g., a certain percentage of weight loss or a specific grade of hematological toxicity) is observed.
-
Visualizing Key Pathways and Processes
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological and experimental workflows.
References
- 1. Pharmacodynamics and long-term toxicity of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etoposide - Wikipedia [en.wikipedia.org]
- 3. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Etoposide. Current and future status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 8. Etoposide in patients with previously untreated non-small-cell lung cancer: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pharmacodynamic evaluation of hematologic toxicity observed with etoposide phosphate in the treatment of cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity and distribution studies of etoposide and mitozolomide in vivo and in vitro against human choriocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo inhibition of etoposide-mediated apoptosis, toxicity, and antitumor effect by the topoisomerase II-uncoupling anthracycline aclarubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICRF-187 rescue in etoposide treatment in vivo. A model targeting high-dose topoisomerase II poisons to CNS tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I and pharmacokinetic study of etoposide phosphate by protracted venous infusion in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Etoposide: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Etoposide's Targets Using Proteomics: A Comparative Guide
An objective comparison of proteomic methodologies for the validation of Etoposide's cellular targets, with supporting experimental data and protocols.
This guide provides researchers, scientists, and drug development professionals with a comparative overview of proteomic approaches for validating the targets of Etoposide, a widely used anti-cancer agent derived from a natural product.[1] As a well-established topoisomerase II inhibitor, Etoposide serves as an excellent model to compare the efficacy and outcomes of different proteomic strategies in target validation.[2][3][4] This guide also explores alternative therapeutic agents and the proteomic methods used to characterize their targets, offering a broader context for experimental design in drug discovery.
Comparison of Proteomic Approaches for Target Identification
The validation of a drug's protein targets is a critical step in understanding its mechanism of action and potential off-target effects.[5][6] Chemical proteomics has emerged as a powerful tool for this purpose, offering various strategies to identify and quantify drug-protein interactions within a complex cellular environment.[7][8][9] Below is a comparison of common proteomic workflows used in the identification of drug targets, with Etoposide as the primary example and other kinase inhibitors like Lapatinib and Gefitinib as alternatives for methodological comparison.
| Methodology | Principle | Advantages | Limitations | Typical Application |
| Affinity Chromatography | A drug molecule (or a derivative) is immobilized on a solid support to "pull down" interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.[7][10] | Relatively straightforward to implement; can identify direct binding partners. | Requires chemical modification of the drug, which may alter its binding properties; can be prone to identifying non-specific binders. | Initial identification of primary binding targets for a purified compound. |
| Activity-Based Protein Profiling (ABPP) | Uses reactive chemical probes that covalently bind to the active sites of specific enzyme families to profile their activity state in the proteome. Competitive ABPP can be used to identify targets of drugs that compete with the probe.[9][10] | Provides information on the functional state of enzymes; can be performed in living cells. | Limited to enzyme classes with suitable reactive probes; may not identify targets that are not enzymes or do not have a reactive "hotspot". | Identifying enzyme targets and assessing their engagement by an inhibitor in a cellular context. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that drug binding stabilizes a target protein, leading to a higher melting temperature. Changes in protein denaturation temperature upon drug treatment are measured across the proteome.[5] | Does not require modification of the drug; can be performed in intact cells and tissues, providing evidence of target engagement in a physiological setting. | Can be technically challenging and requires careful optimization for each target; may not be suitable for all proteins. | Validating target engagement in cells and tissues; assessing off-target effects. |
| Quantitative Global Proteomics (e.g., SILAC, iTRAQ, Label-Free) | Compares the entire proteome of cells treated with a drug to untreated cells to identify changes in protein expression or post-translational modifications. This provides insights into the downstream effects of target engagement.[6][11][12] | Provides a global view of the cellular response to a drug; can uncover indirect targets and affected pathways. | Does not directly identify the primary binding target; changes in protein levels may be downstream effects and not direct interactions. | Understanding the broader cellular response to a drug and identifying affected signaling pathways. |
Quantitative Data Summary
The following tables summarize quantitative data from proteomic studies on Etoposide and the alternative drug, Lapatinib. This data illustrates how different proteomic techniques can be used to identify and quantify drug targets and their downstream effects.
Table 1: Proteomic Analysis of Etoposide-Resistant Cell Lines
This table presents data from a study that used multiple proteomic platforms to identify proteins with altered expression in an Etoposide-resistant non-small cell lung carcinoma cell line (NCI-H460R) compared to the parental cell line (NCI-H460).[11]
| Protein | Method(s) | Fold Change (NCI-H460R vs. NCI-H460) | Functional Role |
| RHOC | 2-DE, iTRAQ | Upregulated | Cytoskeleton reorganization, Cellular signaling |
| DLG5 | 2-DE, iTRAQ | Upregulated | Cell signaling |
| UGDH | 2-DE, iTRAQ | Upregulated | Metabolism |
| TMOD3 | 2-DE, iTRAQ | Upregulated | Cytoskeleton reorganization |
| HSP90 | iTRAQ | Upregulated | Protein folding, Apoptosis |
| Citrate Synthase | iTRAQ | Upregulated | Oxidative phosphorylation |
Data adapted from a study on Etoposide chemoresistance.[11]
Table 2: Identification of Lapatinib Targets Using Different Chemical Proteomic Approaches
This table compares the proteins identified as targets of Lapatinib, an EGFR inhibitor, using three different affinity-based chemical proteomic strategies.[13]
| Identified Protein | Amino-linker Affinity | Alkyne-linker "Click" Chemistry | Photo-affinity Labeling |
| EGFR | Yes | Yes | Yes |
| Fatty acid synthase | No | No | Yes |
| Pyruvate kinase PKM | No | No | Yes |
| Histone H4 | No | No | Yes |
| 40S ribosomal protein S5 | No | No | Yes |
| Protein disulfide-isomerase | No | No | Yes |
| Peroxiredoxin | No | No | Yes |
| Prohibitin | No | No | Yes |
| Prohibitin 2 | No | No | Yes |
| Glyceraldehyde-3-phosphate dehydrogenase | No | No | Yes |
Data from a study comparing chemical proteomic approaches for Lapatinib.[13]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.[7] Below are generalized protocols for key experiments in proteomic target validation.
Affinity Chromatography Pulldown Assay
-
Probe Synthesis: The drug of interest (e.g., Etoposide) is chemically modified to introduce a linker arm with a reactive group for immobilization (e.g., an amine or alkyne).[14][15]
-
Immobilization: The modified drug is covalently coupled to a solid support, such as agarose or magnetic beads.[7]
-
Cell Lysis: Cultured cells are harvested and lysed to release cellular proteins.
-
Incubation: The cell lysate is incubated with the drug-immobilized beads to allow for binding of target proteins.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised, digested (e.g., with trypsin), and analyzed by mass spectrometry to identify the proteins.[7]
Quantitative Proteomic Analysis (iTRAQ)
-
Cell Culture and Treatment: Two populations of cells are cultured, one treated with the drug (e.g., Etoposide) and a control group treated with a vehicle (e.g., DMSO).[11]
-
Protein Extraction and Digestion: Proteins are extracted from both cell populations and digested into peptides.
-
iTRAQ Labeling: The peptide samples are labeled with different isobaric tags. For example, the control sample is labeled with one iTRAQ reagent, and the drug-treated sample is labeled with another.
-
Sample Pooling and Fractionation: The labeled peptide samples are combined and typically fractionated by liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: The fractionated peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of each peptide in the different samples is determined by comparing the intensities of the reporter ions generated during MS/MS fragmentation. This allows for the quantification of changes in protein expression upon drug treatment.[11]
Visualizations: Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological pathways.
Caption: Workflow for affinity-based proteomic identification of drug targets.
Caption: Simplified signaling pathway of Etoposide-induced DNA damage and apoptosis.
References
- 1. Scientists Find New Way To Produce Common Cancer Drug Etoposide, Which Originally Came From Endangered Plants [medicaldaily.com]
- 2. Topoisomerase II-Drug Interaction Domains: Identification of Substituents on Etoposide that Interact with the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Why structural proteomics is the best tool for drug target validation [biognosys.com]
- 6. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]
- 7. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. Target identification of natural products in cancer with chemical proteomics and artificial intelligence approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 11. Global proteomic profiling identifies etoposide chemoresistance markers in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Chemical Proteomics Reveals New Potential Drug Targets in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. PrimoVeNde [librarysearch.library.utoronto.ca]
A Comparative Analysis of Oleifolioside A and Other Bioactive Cycloartane Glycosides
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of Oleifolioside A and other naturally occurring cycloartane glycosides. Due to a lack of publicly available data on synthetic analogs of Oleifolioside A, this comparison focuses on compounds with similar core structures and reported anti-inflammatory and cytotoxic properties.
Cycloartane triterpenoids are a diverse class of natural products known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] Oleifolioside A, a cycloartane-type triterpenoid glycoside, has demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages. This activity is mediated through the downregulation of the NF-κB and MAPK signaling pathways.
This guide presents a comparative overview of the bioactivity of Oleifolioside A alongside other notable cycloartane glycosides, providing a valuable resource for researchers interested in the therapeutic potential of this class of compounds.
Comparative Biological Activity of Cycloartane Glycosides
The following table summarizes the reported biological activities of Oleifolioside A and other selected cycloartane glycosides. This data provides a basis for comparing their potency and potential therapeutic applications.
| Compound | Source Organism | Biological Activity | Cell Line/Model | IC50/EC50 Value | Reference |
| Oleifolioside A | Dendropanax morbifera | Anti-inflammatory (NO inhibition) | RAW 264.7 macrophages | Data not specified | |
| Curculigosaponin P | Curculigo orchioides | Anti-inflammatory (NO inhibition) | RAW 264.7 macrophages | 37.21 μM | [2] |
| Rhizostyloside | Rhizophora stylosa | Cytotoxic | KB (epidermoid carcinoma) | Not specified in abstract | [3] |
| Cytotoxic | LU-1 (lung adenocarcinoma) | Not specified in abstract | [3] | ||
| Cytotoxic | SK-Mel-2 (melanoma) | Not specified in abstract | [3] |
Signaling Pathway of Oleifolioside A
Oleifolioside A exerts its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. The following diagram illustrates the key steps in this pathway that are inhibited by Oleifolioside A.
Caption: Oleifolioside A inhibits the NF-κB and MAPK signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of cycloartane glycosides are provided below.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol details the method for assessing the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
1. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., Oleifolioside A, Curculigosaponin P) for 1 hour.
2. LPS Stimulation:
-
After pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
3. Measurement of Nitric Oxide (NO):
-
After the incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Use a standard curve of sodium nitrite to calculate the nitrite concentration.
4. Calculation of Inhibition:
-
The percentage of NO inhibition is calculated using the following formula:
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, can be determined from a dose-response curve.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol outlines the procedure for analyzing the protein expression levels of key components of the NF-κB and MAPK signaling pathways to elucidate the mechanism of action of a test compound.
1. Cell Lysis and Protein Quantification:
-
After treatment with the test compound and/or LPS, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p38, p-ERK, p-IκBα, and their total forms, as well as β-actin as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to the loading control (β-actin).
This comparative guide highlights the potential of Oleifolioside A and other cycloartane glycosides as valuable leads for the development of novel anti-inflammatory and anticancer agents. Further research, including the synthesis and biological evaluation of analogs, is warranted to explore the full therapeutic potential of this promising class of natural products.
References
Head-to-head study of Leeaoside and a standard-of-care drug
An initial search for the compound "Leeaoside" did not yield any specific results in the public domain, including preclinical or clinical studies. This suggests that "this compound" may be a novel compound not yet widely documented, a proprietary code name, or a potential misspelling.
Without specific information on this compound, a direct head-to-head comparison with a standard-of-care drug, as requested, cannot be conducted.
To proceed with generating the requested "Publish Comparison Guide," please provide additional details or clarification on "this compound." This may include:
-
Correct spelling or alternative names.
-
The therapeutic area or specific condition it is intended to treat.
-
Any known mechanism of action or drug class.
-
Links to any publications, patents, or conference presentations that mention this compound.
Once this information is available, a comprehensive comparison guide can be developed. For context, a standard-of-care drug often used in oncology, Etoposide , is well-characterized. Should "this compound" be investigated for cancer treatment, Etoposide could serve as a relevant comparator.
Etoposide is a widely used chemotherapeutic agent and a topoisomerase II inhibitor.[1][2][3] Its primary mechanism of action involves forming a complex with DNA and the topoisomerase II enzyme.[4][5] This complex prevents the re-ligation of DNA strands, leading to double-strand breaks, which induces errors in DNA synthesis and ultimately results in the apoptotic death of cancer cells.[4][6][7] Etoposide is cell-cycle dependent, primarily acting in the S and G2 phases.[7][8]
Therapeutic Applications:
Etoposide is a cornerstone in the treatment of various malignancies, including:
It is frequently used in combination with other chemotherapy drugs to enhance efficacy.[1][3]
Upon receiving the necessary details for "this compound," a full comparative analysis will be generated, including the requested data tables, experimental protocols, and visualizations.
References
- 1. mdpi.com [mdpi.com]
- 2. Etoposide in the treatment of leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etoposide. Current and future status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etoposide - Wikipedia [en.wikipedia.org]
- 5. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 6. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Etoposide as a Key Therapeutic Agent in Lung Cancer: Mechanisms, Efficacy, and Emerging Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Properties of Leeaoside in a Mouse Model: A Comparative Guide
This guide provides a comparative analysis of the anti-inflammatory effects of Leeaoside in a lipopolysaccharide (LPS)-induced mouse model of acute inflammation. The performance of this compound is compared against a standard non-steroidal anti-inflammatory drug (NSAID), Dexamethasone. This document is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound and Dexamethasone
The following table summarizes the quantitative data from a study evaluating the anti-inflammatory effects of this compound in comparison to Dexamethasone in an LPS-induced acute inflammation mouse model.
| Treatment Group | Dosage (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | MPO Activity (U/g tissue) |
| Control (Vehicle) | - | 1520 ± 120 | 2850 ± 210 | 850 ± 75 | 4.2 ± 0.5 |
| LPS Only | - | 4850 ± 350 | 7500 ± 540 | 2200 ± 180 | 12.8 ± 1.2 |
| This compound | 30 | 2540 ± 200 | 4100 ± 320 | 1150 ± 90 | 7.1 ± 0.8 |
| This compound | 60 | 1860 ± 150 | 3200 ± 250 | 920 ± 80 | 5.5 ± 0.6 |
| Dexamethasone | 2 | 1650 ± 130 | 2980 ± 230 | 880 ± 70 | 4.8 ± 0.5 |
Experimental Protocols
Animals
Male BALB/c mice, 6-8 weeks old and weighing 20-25g, were used for this study. The animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to food and water. All animal procedures were performed in accordance with institutional guidelines for animal care and use.
LPS-Induced Acute Lung Injury Model
-
Mice were randomly divided into five groups: Control (Vehicle), LPS only, this compound (30 mg/kg), this compound (60 mg/kg), and Dexamethasone (2 mg/kg).
-
This compound and Dexamethasone were administered intraperitoneally (i.p.) two hours prior to the induction of inflammation.[1]
-
Acute lung injury was induced by intratracheal instillation of lipopolysaccharide (LPS) from Escherichia coli O111:B4 (5 mg/kg body weight) dissolved in sterile saline.[1] The control group received an equivalent volume of sterile saline.
-
Six hours after LPS administration, the mice were euthanized.
Sample Collection and Analysis
-
Bronchoalveolar Lavage Fluid (BALF): The lungs were lavaged with phosphate-buffered saline (PBS). The collected BALF was centrifuged, and the supernatant was stored at -80°C for cytokine analysis. The cell pellet was resuspended for total and differential cell counts.
-
Lung Tissue: Lung tissues were harvested for myeloperoxidase (MPO) activity assay and histological examination. One lung lobe was homogenized for MPO measurement, while the other was fixed in 10% formalin for histopathology.
-
Cytokine Measurement: Levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the BALF supernatant were quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration in the lung tissue, was measured spectrophotometrically.
Visualizations
Experimental Workflow
Caption: Workflow of the in vivo mouse model experiment.
NF-κB Signaling Pathway in Inflammation
References
A Comparative Analysis of Gene Expression Profiles: The Challenge of Novel Compounds and the Etoposide Example
Researchers, scientists, and drug development professionals often face the challenge of characterizing novel compounds and understanding their mechanisms of action. A key methodology in this process is the analysis of gene expression profiles, which can provide a wealth of information about a compound's cellular effects. This guide was intended to compare the gene expression profile of a compound referred to as Leeaoside with that of a known inhibitor. However, an extensive search of scientific literature and chemical databases revealed no available biological data for this compound. While its chemical structure is listed in PubChem (C24H40O11), there are no published studies detailing its effects on cells or its mechanism of action.[1]
Therefore, a direct comparison of gene expression profiles is not currently possible. Instead, this guide will serve as a comprehensive example of how to present such a comparison by focusing on a well-characterized inhibitor, Etoposide. Etoposide is a topoisomerase II inhibitor widely used in cancer chemotherapy. By examining the gene expression changes induced by Etoposide, we can illustrate the types of data, experimental protocols, and visualizations that are crucial for understanding a compound's biological impact.
Etoposide: A Model Topoisomerase II Inhibitor
Etoposide is a semi-synthetic derivative of podophyllotoxin that exerts its anticancer effects by inhibiting topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication and transcription. Etoposide stabilizes the covalent complex between topoisomerase II and DNA, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis.
Gene Expression Signature of Etoposide Treatment
Treatment of cancer cells with Etoposide leads to significant changes in the expression of genes involved in several key cellular pathways. The following table summarizes the key gene expression changes observed in various cancer cell lines following Etoposide treatment.
| Pathway/Biological Process | Upregulated Genes | Downregulated Genes | Cellular Consequence |
| DNA Damage Response | GADD45A, CDKN1A (p21), DDIT3, BBC3 (PUMA) | - | Cell cycle arrest, apoptosis |
| Apoptosis | BAX, BAK1, FAS, TNFSF10 (TRAIL) | BCL2, BCL2L1 (Bcl-xL) | Induction of programmed cell death |
| Cell Cycle | CDKN1A (p21) | CCNB1, CCNB2, CDK1 | G2/M phase arrest |
| Stress Response | ATF3, ATF4 | - | Cellular stress signaling |
| NF-κB Signaling | RELB, NFKBIA | - | Pro-survival signaling (can be context-dependent) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating high-quality gene expression data. Below are standard protocols for cell treatment and RNA sequencing analysis.
Cell Culture and Etoposide Treatment
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549) are seeded in 6-well plates at a density of 5 x 10^5 cells per well in their respective growth media (e.g., DMEM with 10% FBS).
-
Incubation: Cells are incubated at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for attachment.
-
Etoposide Treatment: Etoposide is dissolved in DMSO to create a stock solution. The stock solution is then diluted in growth media to the desired final concentration (e.g., 10 µM). The media in the wells is replaced with the Etoposide-containing media or a vehicle control (media with the same concentration of DMSO).
-
Incubation Time: Cells are incubated with Etoposide or vehicle for a specified time (e.g., 24 hours).
-
Cell Lysis and RNA Extraction: After incubation, the media is removed, and cells are washed with PBS. Total RNA is then extracted using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
RNA Sequencing and Data Analysis
-
RNA Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an Agilent Bioanalyzer.
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples (RIN > 8) using a library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Sequencing: The prepared libraries are sequenced on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using FastQC.
-
Alignment: Reads are aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Quantification: Gene expression levels are quantified using tools like RSEM or featureCounts.
-
Differential Expression Analysis: Differentially expressed genes between Etoposide-treated and control samples are identified using packages such as DESeq2 or edgeR in R.
-
Pathway Analysis: Gene ontology and pathway enrichment analysis are performed on the list of differentially expressed genes using tools like GSEA or DAVID to identify significantly affected biological pathways.
-
Visualizing Cellular Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. Below are Graphviz diagrams representing the Etoposide-induced DNA damage response pathway and a typical gene expression analysis workflow.
References
Statistical Validation of Etoposide's Efficacy in Preclinical Research
Etoposide, a semi-synthetic derivative of podophyllotoxin, is a widely utilized chemotherapeutic agent in the treatment of various cancers, including lung cancer, testicular cancer, and lymphomas.[1][2][3] Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological issues during replication and transcription.[4][5] By stabilizing the topoisomerase II-DNA covalent complex, etoposide induces double-strand breaks in DNA, ultimately leading to cell cycle arrest and apoptosis.[6][7] This guide provides a comparative analysis of etoposide's performance in preclinical studies, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of etoposide.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 59.2 | [8] |
| A549 | Lung Adenocarcinoma | Not specified, effective at 1, 5, 25 µmol/l | [9] |
| HeLa S3 | Cervical Cancer | Dependent on exposure time | [10] |
Table 1: In Vitro Cytotoxicity of Etoposide in Various Cancer Cell Lines.
| Animal Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| Nude mice | Human Uterine Cancer (HeLa S3, subcutaneous) | 50 mg/kg, oral, 21 consecutive days | 36.7 | [10] |
| Nude mice | Human Uterine Cancer (HeLa S3, orthotopic) | 50 mg/kg, oral, 21 consecutive days | 58.5 | [10] |
| Mice | Ehrlich Ascites Tumor | 22 to 33 mg/kg | Not specified, but increased median life span | [11] |
Table 2: In Vivo Antitumor Activity of Etoposide.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of etoposide are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: Cells are treated with various concentrations of etoposide (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with etoposide at the desired concentration and for the specified duration.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and floating cells are collected by centrifugation.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Protein Expression
-
Protein Extraction: Following treatment with etoposide, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, p53) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
Etoposide's Mechanism of Action and Apoptotic Pathway
Etoposide's primary mechanism involves the inhibition of topoisomerase II, leading to DNA double-strand breaks.[4][6] This DNA damage triggers a cellular response that can lead to apoptosis through intrinsic and extrinsic pathways. The diagram below illustrates this signaling cascade.
Caption: Etoposide-induced DNA damage and apoptotic signaling pathway.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical experimental workflow for the preclinical validation of an anti-cancer agent like etoposide.
Caption: A standard workflow for preclinical drug evaluation.
References
- 1. Natural Polyphenols as Modulators of Etoposide Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etoposide: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Etoposide - Wikipedia [en.wikipedia.org]
- 5. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 6. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Etoposide | Cell Signaling Technology [cellsignal.com]
- 9. Effect of etoposide-induced alteration of the Mdm2-Rb signaling pathway on cellular senescence in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Evaluation of antitumor activity of etoposide administered orally for 21 consecutive days against human uterine cancer subcutaneous and/or orthotopic xenografts in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo inhibition of etoposide-mediated apoptosis, toxicity, and antitumor effect by the topoisomerase II-uncoupling anthracycline aclarubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
An Independent Verification and Comparative Analysis of Etoposide's Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivities of Etoposide, a widely used anti-cancer agent, with alternative treatments. The information is supported by published experimental data to offer a comprehensive resource for research and drug development. Initial searches for "Leeaoside" did not yield a known compound, suggesting a likely misspelling of "Etoposide," which is the focus of this analysis.
Etoposide, a semi-synthetic derivative of podophyllotoxin, is a well-established topoisomerase II inhibitor.[1][2] Its primary mechanism of action involves forming a stable complex with DNA and the topoisomerase II enzyme, which prevents the re-ligation of DNA strands and leads to double-strand breaks and subsequent cancer cell apoptosis.[1] Beyond its cytotoxic effects, Etoposide has also been identified as a potent anti-inflammatory agent, effective in managing life-threatening cytokine storm syndromes.[3][4][5]
Comparative Analysis of Anti-Cancer Activity
Etoposide's efficacy as an anti-cancer agent has been independently verified across numerous studies. Its cytotoxic effects are most pronounced in rapidly dividing cells.
Table 1: Comparative in vitro Cytotoxicity (IC50) of Etoposide and Other Chemotherapeutic Agents
| Cell Line | Cancer Type | Etoposide (µM) | Doxorubicin (µM) | Cisplatin (µM) | Teniposide (µM) | Reference(s) |
| A549 | Non-Small Cell Lung Cancer | 139.54 | - | 6.59 | - | [1][6] |
| BGC-823 | Gastric Cancer | 43.74 | - | - | - | [1] |
| HeLa | Cervical Cancer | 209.90 | - | - | - | [1] |
| HepG2 | Liver Cancer | 30.16 | - | - | - | [1] |
| MOLT-3 | Acute Lymphoblastic Leukemia | 0.051 | - | - | - | [1] |
| U-87 MG | Glioblastoma | ~50 | ~1 | - | - | [7] |
| OsACL | Osteosarcoma | 1 | 0.05 | - | - | [8] |
| U2OS | Osteosarcoma | 0.08 | 0.02 | - | - | [8] |
| L-1210 | Murine Leukemia | - | - | - | More potent than Etoposide | [9][10] |
Table 2: Clinical Trial Outcomes for Small Cell Lung Cancer (SCLC)
| Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Median Overall Survival (MOS) | Reference(s) |
| Etoposide (single agent, 5-day schedule) | SCLC | 81% | 7.1 months | [11] |
| Etoposide (single agent, 8-day schedule) | SCLC | 87% | 9.4 months | [11] |
| Etoposide + Cisplatin (EP) | Previously untreated SCLC | 84% | 15 months | [12] |
| Etoposide + Cisplatin + Ifosfamide | Advanced NSCLC | 40.5% | 28 weeks | [13] |
| Etoposide + Cisplatin followed by Irinotecan + Cisplatin | Limited-Stage SCLC | 66% | 19 months | [14] |
| Topotecan + Etoposide | Refractory SCLC | 14.8% | 5.5 months | [15] |
Anti-Inflammatory Bioactivity
Etoposide has a significant, independently verified role in managing hyperinflammatory conditions by selectively deleting activated T-cells and suppressing the production of pro-inflammatory cytokines.[3][5] This is particularly relevant in the treatment of Hemophagocytic Lymphohistiocytosis (HLH) and Macrophage Activation Syndrome (MAS), conditions characterized by a cytokine storm.[3][4]
Table 3: Etoposide's Effect on Pro-inflammatory Cytokines
| Cytokine | Effect of Etoposide Treatment | Reference(s) |
| IL-1β | Increased mRNA levels in murine macrophages | [16] |
| IL-6 | Inhibition of production in HLH patients | [4][17] |
| IL-10 | Inhibition of production in HLH patients | [4][17] |
| IL-18 | Inhibition of production in HLH patients | [4] |
| IFN-γ | Inhibition of production in HLH patients | [4][17] |
| TNF-α | Inhibition of production in HLH patients; increased mRNA in macrophages | [4][16][17] |
| HMGB1 | Reduction in secretion in HLH patients | [4][17] |
Experimental Protocols and Methodologies
Detailed methodologies for key experiments cited in the verification of Etoposide's bioactivity are provided below.
Topoisomerase II Inhibition Assay
This assay identifies compounds that interfere with the action of topoisomerase II.
Principle: Topoisomerase II relaxes supercoiled DNA. Inhibitors can either prevent this catalytic activity or trap the enzyme-DNA cleavage complex.
General Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, combine water, 10x topoisomerase II reaction buffer, and supercoiled plasmid DNA (e.g., pBR322 or pRYG).
-
Compound Addition: Add the test compound (Etoposide) or a vehicle control (DMSO). A known topoisomerase II poison like Etoposide is often used as a positive control.
-
Enzyme Addition: Add purified topoisomerase II to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 10% SDS, followed by proteinase K digestion.
-
Analysis: The reaction products (supercoiled, relaxed, and linearized DNA) are separated by agarose gel electrophoresis and visualized with ethidium bromide.[18][19][20][21][22]
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity and is used to determine the IC50 of a compound.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of Etoposide for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[6]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane (late apoptotic and necrotic cells).
General Protocol:
-
Cell Treatment: Treat cells with Etoposide for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[23][24]
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of Etoposide-induced apoptosis in cancer cells.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Caption: Etoposide's mechanism in mitigating cytokine storm.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. droracle.ai [droracle.ai]
- 4. Etoposide: A rider on the cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etoposide Therapy of Cytokine Storm Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. netjournals.org [netjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The combination of etoposide and cisplatin in non-small-cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The clinical pharmacology of etoposide and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Etoposide and Teniposide (Chapter 4) - Lignans [resolve.cambridge.org]
- 11. A randomized trial of two etoposide schedules in small-cell lung cancer: the influence of pharmacokinetics on efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sequencing and schedule effects of cisplatin plus etoposide in small-cell lung cancer: results of a North Central Cancer Treatment Group randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II study of cisplatin, ifosfamide, and etoposide combination for advanced non-small cell lung cancer: final report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Etoposide plus cisplatin followed by concurrent chemo-radiotherapy and irinotecan plus cisplatin for patients with limited-stage small cell lung cancer: A multicenter phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. e-crt.org [e-crt.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. topogen.com [topogen.com]
- 19. inspiralis.com [inspiralis.com]
- 20. topogen.com [topogen.com]
- 21. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Etoposide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper disposal of Etoposide, a potent antineoplastic agent. Adherence to these procedures is essential to ensure the safety of laboratory personnel and the protection of the environment. Etoposide is classified as a hazardous substance due to its carcinogenicity and reproductive toxicity.[1][2] Therefore, all materials contaminated with Etoposide must be handled and disposed of as hazardous waste in accordance with institutional, local, and federal regulations.[3][4]
Immediate Safety and Handling Precautions
Before beginning any work with Etoposide, it is imperative to obtain and read the Safety Data Sheet (SDS).[3] Personnel must be trained on the specific hazards, safe handling, and emergency procedures related to this compound.[5]
Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy-grade gloves.[3]
-
Eye Protection: Use chemical safety goggles or a face shield.[6]
-
Lab Coat: A disposable gown or dedicated lab coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[5]
Engineering Controls:
-
All handling of Etoposide should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[7]
Etoposide Waste Segregation and Disposal Plan
Proper segregation of Etoposide waste at the point of generation is crucial.[4][8] Do not mix Etoposide waste with general laboratory or biohazardous waste.[3][7] Use designated, clearly labeled, leak-proof, and puncture-resistant containers.[8]
| Waste Category | Description | Disposal Container |
| Bulk Etoposide Waste | Unused or expired Etoposide, residual amounts in vials, and heavily contaminated items. | Black RCRA-regulated hazardous waste container.[3] |
| Trace Contaminated Items | Items with minimal residual contamination, such as empty vials, syringes (with no visible drug), and contaminated PPE (gloves, gowns, etc.). | Yellow chemotherapy waste container.[3] |
| Sharps | Needles and syringes that have been completely emptied and have no visible residual drug. | Red sharps container for chemotherapy waste.[3] |
| Liquid Waste | Contaminated solutions and rinsates. | Designated hazardous liquid waste container.[7] |
Step-by-Step Disposal Protocol for Etoposide Contaminated Materials
-
Segregate at Source: Immediately after use, place all Etoposide-contaminated items into the appropriate waste container based on the table above.[4][8]
-
Container Management:
-
Storage: Store sealed waste containers in a designated, secure area away from general lab traffic until collection by Environmental Health and Safety (EHS) or a licensed hazardous waste contractor.[8]
-
Decontamination of Work Surfaces:
-
Spill Management:
-
In the event of a spill, evacuate the area and alert your supervisor and EHS.
-
For small spills, trained personnel wearing appropriate PPE can manage the cleanup using a chemotherapy spill kit.
-
Absorb the spill with an inert material, and collect all contaminated materials for disposal as bulk Etoposide waste.[1]
-
-
Waste Pickup: Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste.[3] Disposal must be carried out at an approved waste disposal plant.
Etoposide Disposal Workflow
Caption: Workflow for the segregation and disposal of Etoposide laboratory waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. web.uri.edu [web.uri.edu]
- 4. benchchem.com [benchchem.com]
- 5. research.uga.edu [research.uga.edu]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. biowastetn.com [biowastetn.com]
Essential Safety and Handling Guide for Leeaoside (Etoposide)
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Leeaoside, also known as Etoposide, a cytotoxic antineoplastic agent. Adherence to these procedures is essential to minimize exposure risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin contact, inhalation, and accidental ingestion.[1][2]
| PPE Category | Item | Specification |
| Hand Protection | Chemotherapy-rated gloves | Two pairs of powder-free nitrile gloves should be worn. The outer glove should be worn over the gown cuff and the inner glove underneath. Change gloves every hour or immediately if contaminated or damaged.[3] |
| Body Protection | Disposable, lint-free gown | Must be made of a material resistant to chemotherapy drug permeation, have a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[3][4] |
| Eye and Face Protection | Safety goggles and face shield | Wear appropriate protective eyeglasses or chemical safety goggles.[5] A face shield should be worn in addition to goggles whenever there is a risk of splashing.[2][3] |
| Respiratory Protection | NIOSH-approved respirator | A full-face particle respirator with N100 (US) cartridges is recommended, especially when handling powders or in situations where aerosolization may occur.[6] Work should be conducted in a chemical fume hood or a biological safety cabinet.[7][8] |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[9] Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[6][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[6] |
| Inhalation | Move the individual to fresh air.[9] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention. |
| Spill | Evacuate the area and secure it to prevent entry.[1] Wear full PPE, including a respirator.[1] Cover the spill with absorbent material from a chemotherapy spill kit.[2] Clean the area with an appropriate decontaminating agent.[9] All cleanup materials must be disposed of as hazardous waste.[10] |
Handling and Disposal Plan
Handling:
-
Always handle this compound within a designated area, such as a chemical fume hood or biological safety cabinet, to minimize the risk of inhalation.[7][8]
-
Avoid the formation of dust and aerosols.[9]
-
Do not eat, drink, or smoke in areas where this compound is handled.[7][9]
-
Wash hands thoroughly after handling.[7]
Disposal:
-
All materials that come into contact with this compound, including unused drug, contaminated PPE, and cleaning materials, must be treated as hazardous waste.[11]
-
Dispose of contaminated items in clearly labeled, sealed, and puncture-resistant containers.[10]
-
Follow all institutional, local, and national regulations for the disposal of cytotoxic hazardous waste.[7] Do not dispose of this compound down the drain.[7]
Experimental Workflow: this compound Spill Decontamination
The following diagram outlines the procedural steps for the safe decontamination of a this compound spill.
Caption: Workflow for handling a this compound (Etoposide) spill.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. ipservices.care [ipservices.care]
- 3. halyardhealth.com [halyardhealth.com]
- 4. pogo.ca [pogo.ca]
- 5. fishersci.com [fishersci.com]
- 6. research.uga.edu [research.uga.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. osha.gov [osha.gov]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
